molecular formula C6H5BrClNO B567512 (3-Bromo-5-chloropyridin-2-yl)methanol CAS No. 1227599-26-9

(3-Bromo-5-chloropyridin-2-yl)methanol

Cat. No.: B567512
CAS No.: 1227599-26-9
M. Wt: 222.466
InChI Key: RPAYTSWGANTCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-chloropyridin-2-yl)methanol is a versatile halogenated pyridine derivative that serves as a critical synthetic intermediate in agrochemical research and development. Its primary research value lies in the construction of complex molecules, particularly in the synthesis of active ingredients for modern insecticides . The compound's structure, featuring both bromo and chloro substituents on the pyridine ring, makes it a valuable scaffold for creating compounds that target insect nervous systems, such as those acting on GABA-gated chloride channels . Furthermore, this chemical block is integral to the development of phenylpyrazole-based insecticides, a class known for its effectiveness against pests that have developed resistance to other pesticides . The methanol functional group provides a handle for further chemical modification, enabling researchers to explore novel structures in the ongoing pursuit of sustainable and effective crop protection solutions. This product is intended for research purposes in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYTSWGANTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856617
Record name (3-Bromo-5-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227599-26-9
Record name (3-Bromo-5-chloropyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for obtaining (3-Bromo-5-chloropyridin-2-yl)methanol, a key building block in the development of novel pharmaceutical and agrochemical agents. Due to the absence of a single, publicly documented, end-to-end synthesis, this paper outlines the most plausible synthetic routes based on established chemical principles and analogous transformations found in the literature. The focus is on pathways commencing from readily available starting materials and proceeding through key intermediates such as 3-bromo-5-chloropyridine-2-carbaldehyde or 3-bromo-5-chloropyridine-2-carboxylic acid.

Introduction

This compound (CAS No. 1227599-26-9) is a functionalized pyridine derivative of significant interest in medicinal chemistry and material science.[1][2] The presence of bromo, chloro, and hydroxymethyl substituents on the pyridine ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide explores the likely synthetic strategies for its preparation, providing a foundation for researchers to develop robust and efficient laboratory-scale and potential scale-up syntheses.

Proposed Synthetic Pathways

Two primary retrosynthetic disconnections are considered the most viable for the synthesis of this compound. Both pathways involve the initial formation of a functionalized 2-substituted-3-bromo-5-chloropyridine, followed by a reduction to the target alcohol.

Pathway A: Reduction of 3-Bromo-5-chloropyridine-2-carbaldehyde

This pathway involves the synthesis of the key aldehyde intermediate, 3-bromo-5-chloropyridine-2-carbaldehyde (CAS No. 1227588-49-9), followed by its reduction.[3]

Pathway_A Starting_Material 3-Bromo-5-chloro-2-methylpyridine Intermediate_Aldehyde 3-Bromo-5-chloropyridine-2-carbaldehyde Starting_Material->Intermediate_Aldehyde Oxidation Target_Molecule This compound Intermediate_Aldehyde->Target_Molecule Reduction (e.g., NaBH4)

Diagram 1: Synthesis via Aldehyde Intermediate

Pathway B: Reduction of 3-Bromo-5-chloropyridine-2-carboxylic acid

This alternative route proceeds through the carboxylic acid intermediate, 3-bromo-5-chloropyridine-2-carboxylic acid (CAS No. 1189513-50-5), which is then reduced to the target alcohol.[4][5]

Pathway_B Starting_Material Functionalized 3-Bromo-5-chloropyridine Intermediate_Acid 3-Bromo-5-chloropyridine-2-carboxylic acid Starting_Material->Intermediate_Acid e.g., Oxidation of a 2-alkyl or 2-vinyl group Target_Molecule This compound Intermediate_Acid->Target_Molecule Reduction (e.g., LiAlH4)

Diagram 2: Synthesis via Carboxylic Acid Intermediate

Experimental Protocols

The following sections provide detailed, albeit generalized, experimental protocols for the key transformations in the proposed synthetic pathways. These are based on standard organic chemistry procedures and analogous reactions found in the literature. Researchers should perform appropriate reaction optimization and safety assessments.

Synthesis of Key Intermediates

1. Synthesis of 3-Bromo-5-chloropyridine-2-carbaldehyde (Hypothetical)

  • Experimental Workflow:

Aldehyde_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 3-bromo-5-chloro-2-methylpyridine in a suitable solvent (e.g., dioxane). Add_Oxidant Add an oxidizing agent (e.g., SeO2). Start->Add_Oxidant Heat Heat the reaction mixture under reflux. Add_Oxidant->Heat Filter Cool the reaction and filter to remove solids. Heat->Filter Extract Extract the filtrate with an organic solvent. Filter->Extract Purify Purify by column chromatography. Extract->Purify

Diagram 3: Workflow for Aldehyde Synthesis

  • Protocol:

    • To a solution of 3-bromo-5-chloro-2-methylpyridine in a suitable solvent such as dioxane, add a slight excess of an oxidizing agent like selenium dioxide.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and filter off the solid byproduct.

    • The filtrate is then diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-bromo-5-chloropyridine-2-carbaldehyde.

2. Synthesis of 3-Bromo-5-chloropyridine-2-carboxylic Acid

A potential route to the carboxylic acid involves the oxidation of a suitable precursor, such as a 2-vinyl or 2-hydroxyalkyl substituted 3-bromo-5-chloropyridine, as suggested by analogous transformations in the patent literature.[6]

  • Protocol (based on oxidation of a 2-hydroxyalkyl precursor):

    • Dissolve the 2-hydroxyalkyl-3-bromo-5-chloropyridine precursor in a suitable solvent like acetone at 0 °C.

    • Slowly add an oxidizing agent, such as Jones reagent, to the solution while maintaining the temperature.

    • Stir the reaction mixture at 0 °C and monitor for completion.

    • Quench the reaction with isopropanol.

    • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

    • Extract the aqueous layer with the organic solvent.

    • Acidify the aqueous layer and extract the product into an organic solvent.

    • Dry the combined organic extracts and remove the solvent to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

Reduction to this compound

1. Reduction of 3-Bromo-5-chloropyridine-2-carbaldehyde

  • Protocol:

    • Dissolve 3-bromo-5-chloropyridine-2-carbaldehyde in a protic solvent such as methanol or ethanol at 0 °C.

    • Add sodium borohydride (NaBH4) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the bulk of the solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

    • Purification can be achieved by column chromatography or recrystallization.

2. Reduction of 3-Bromo-5-chloropyridine-2-carboxylic Acid

  • Protocol:

    • To a suspension of lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C under an inert atmosphere, add a solution of 3-bromo-5-chloropyridine-2-carboxylic acid in the same solvent dropwise.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion.

    • Cool the reaction mixture to 0 °C and quench sequentially by the careful, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with the reaction solvent.

    • The filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alcohol.

    • Purify as needed by column chromatography or recrystallization.

Quantitative Data Summary

As specific, reproducible yields for the synthesis of this compound and its immediate precursors are not widely reported in peer-reviewed literature, the following table presents generalized expectations based on analogous reactions. Actual yields will be highly dependent on reaction conditions and scale.

Transformation Starting Material Product Key Reagents Expected Yield Range (%)
Aldehyde Synthesis3-Bromo-5-chloro-2-methylpyridine3-Bromo-5-chloropyridine-2-carbaldehydeSeO240-60
Carboxylic Acid Synthesis2-Hydroxyalkyl-3-bromo-5-chloropyridine3-Bromo-5-chloropyridine-2-carboxylic acidJones Reagent60-80
Aldehyde Reduction3-Bromo-5-chloropyridine-2-carbaldehydeThis compoundNaBH480-95
Carboxylic Acid Reduction3-Bromo-5-chloropyridine-2-carboxylic acidThis compoundLiAlH470-90

Conclusion

References

An In-depth Technical Guide to (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring bromine, chlorine, and a hydroxymethyl group on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1227599-26-9[2][3]
Molecular Formula C₆H₅BrClNO[3]
Molecular Weight 222.47 g/mol [3]
Appearance Solid[1]
Purity Typically ≥98%[3]
Storage Conditions 2-8°C[3]

Note: Quantitative data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and may vary between suppliers.

Spectroscopic Data

While specific spectral data sets are not widely published, commercial suppliers indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data for identity and purity confirmation.[2][3]

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the carbon of the hydroxymethyl group.[4]

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and the methylene group, and C-N and C-X (C-Br, C-Cl) vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

Synthetic Approaches:

The synthesis of this compound can be conceptually approached through several established synthetic methodologies for pyridinemethanol derivatives. A common and direct method involves the reduction of the corresponding aldehyde, 3-bromo-5-chloropyridine-2-carbaldehyde.[5]

G start 3-Bromo-5-chloropyridine- 2-carbaldehyde product (3-Bromo-5-chloropyridin- 2-yl)methanol start->product Reduction reagent Reducing Agent (e.g., NaBH₄) reagent->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reduction of 3-Bromo-5-chloropyridine-2-carbaldehyde (General Procedure)

This protocol is a generalized procedure based on the reduction of similar pyridine aldehydes and should be optimized for specific laboratory conditions.[6]

  • Reaction Setup: Dissolve 3-bromo-5-chloropyridine-2-carbaldehyde (1.0 eq) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl) to decompose the excess reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Reactivity:

The reactivity of this compound is dictated by its functional groups:

  • Hydroxymethyl Group: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.[7]

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The halogen substituents make the pyridine ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the other ring substituents. The bromine atom can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Applications in Drug Development

Halogenated pyridines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] The specific substitution pattern of this compound makes it a valuable intermediate for generating libraries of compounds for drug discovery. The bromine and chlorine atoms can be selectively functionalized to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

Substituted pyridinemethanol moieties are present in a range of biologically active molecules, including potential EGFR inhibitors and antimalarial agents.[9][10] While no specific biological activity has been reported for this compound itself, its derivatives are of interest in the development of novel therapeutic agents.

G cluster_reactions Chemical Modifications cluster_applications Potential Applications start This compound oxidation Oxidation start->oxidation cross_coupling Cross-Coupling (e.g., Suzuki) start->cross_coupling nucleophilic_sub Nucleophilic Substitution start->nucleophilic_sub api Active Pharmaceutical Ingredient (API) Synthesis oxidation->api cross_coupling->api agrochemical Agrochemical Synthesis cross_coupling->agrochemical nucleophilic_sub->api materials Materials Science nucleophilic_sub->materials

Caption: Potential synthetic pathways and applications of the core compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and other applications. While detailed experimental data in the public domain is limited, its chemical properties and reactivity can be inferred from related structures. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it an important tool for medicinal and synthetic chemists. Further research into its specific properties and reactions will undoubtedly expand its utility in the development of new and innovative molecules.

References

(3-Bromo-5-chloropyridin-2-yl)methanol CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its utility is particularly noted in the construction of more complex molecules for pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and relevant safety information.

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1227599-26-9[1][2]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Appearance Solid
Melting Point 34 - 39 °C
Boiling Point 246 °C
Purity Typically ≥98%[1]

Structure:

Synthesis

Experimental Protocol: Reduction of 3-bromo-5-chloro-2-pyridinecarboxaldehyde

This protocol is adapted from the well-documented reduction of 5-bromonicotinaldehyde.[3]

Materials:

  • 3-bromo-5-chloro-2-pyridinecarboxaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloro-2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0–5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Maintain the temperature at 0–5 °C. Caution: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to stir at 0–5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding 1 M HCl dropwise at 0 °C until the pH is acidic (pH ~3-4). This will neutralize excess NaBH₄ and decompose borate esters. Caution: Hydrogen gas will be evolved.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract the product with ethyl acetate (3 times the volume of the aqueous layer).

    • Combine the organic layers in a separatory funnel and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Synthetic Workflow

The synthesis of this compound can be visualized as a straightforward reduction of the corresponding aldehyde.

SynthesisWorkflow Start 3-bromo-5-chloro-2-pyridinecarboxaldehyde Reagents 1. NaBH₄, Methanol, 0-5 °C 2. HCl (aq) workup Start->Reagents Product This compound Reagents->Product

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various biologically active molecules. Halogenated pyridines are prevalent scaffolds in medicinal chemistry, and this particular building block offers multiple points for further chemical modification. It is used in the synthesis of compounds investigated as potential therapeutic agents. For instance, related pyrazole derivatives synthesized from chloropyridines have been explored for their insecticidal and fungicidal activities.[4]

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

Hazard StatementDescription
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For further details, consult the material safety data sheet (MSDS) from the supplier. This compound is intended for research and development use only.[1]

References

Spectroscopic and Synthetic Insights into (3-Bromo-5-chloropyridin-2-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for the chemical compound (3-Bromo-5-chloropyridin-2-yl)methanol. This halogenated pyridinylmethanol derivative serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This document is intended to be a resource for researchers in medicinal chemistry, process development, and analytical sciences.

Spectroscopic Data

Precise spectroscopic data is critical for the unambiguous identification and characterization of this compound. While publicly available experimental spectra are limited, the following tables summarize the expected and reported data based on analogous compounds and supplier information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The expected chemical shifts for this compound are influenced by the electronic effects of the bromine and chlorine substituents on the pyridine ring.

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridine H-4Data not availabledData not available
Pyridine H-6Data not availabledData not available
-CH₂OHData not availablesData not available
-OHData not availabletData not available

Note: While a specification sheet from a commercial supplier confirms that the proton NMR spectrum conforms to the structure, specific peak assignments and coupling constants are not publicly available.

¹³C NMR (Carbon-13 NMR) Data

Carbon AtomChemical Shift (δ, ppm)
C-2 (C-CH₂OH)Data not available
C-3 (C-Br)Data not available
C-4 (C-H)Data not available
C-5 (C-Cl)Data not available
C-6 (C-H)Data not available
-CH₂OHData not available

Note: Definitive experimental ¹³C NMR data is not readily found in the public domain. The expected chemical shifts would be influenced by the electronegative halogen substituents.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted pyridine ring.

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (alcohol)~3400-3200 (broad)
C-H stretch (aromatic)~3100-3000
C=C, C=N stretch (pyridine ring)~1600-1450
C-O stretch (primary alcohol)~1050
C-Cl stretch~800-600
C-Br stretch~600-500
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.

IonExpected m/zNotes
[M]+•221, 223, 225Isotopic pattern due to ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl
[M-H₂O]+•203, 205, 207Loss of water
[M-CH₂OH]+190, 192, 194Loss of the hydroxymethyl group

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not extensively published in peer-reviewed literature. However, general methodologies for the preparation of similar compounds and standard procedures for spectroscopic analysis can be adapted.

Synthesis Methodology

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route involves the reduction of the corresponding carboxylic acid or ester. A general procedure would be as follows:

  • Starting Material: 3-Bromo-5-chloro-2-pyridinecarboxylic acid or its corresponding ester (e.g., methyl or ethyl ester).

  • Reduction: The carboxylic acid or ester can be reduced to the primary alcohol using a suitable reducing agent.

    • For the carboxylic acid: A strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) would be effective. The reaction is typically performed at reduced temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

    • For the ester: A milder reducing agent like Sodium Borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol) can be used.

  • Work-up: After the reduction is complete, the reaction is carefully quenched with water and/or an acidic solution. The product is then extracted into an organic solvent, washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield pure this compound.

Recent patent literature describes the use of this compound as a starting material for the synthesis of more complex molecules, implying its accessibility through established synthetic routes. For instance, in patent WO2023114954A1, the compound is used in a subsequent reaction step.[1]

Spectroscopic Analysis Protocols

Standard protocols for acquiring NMR, IR, and MS data are applicable to this compound.

  • NMR Spectroscopy:

    • Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Mass Spectrometry:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

    • Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow

The general workflow for the synthesis and characterization of this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start 3-Bromo-5-chloro-2- pyridinecarboxylic acid/ester Reduction Reduction (e.g., LiAlH₄ or NaBH₄) Start->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Structural Confirmation & Purity Assessment NMR->Data_Analysis Data Interpretation IR->Data_Analysis Data Interpretation MS->Data_Analysis Data Interpretation

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound. For definitive and detailed experimental data, it is recommended to consult certificates of analysis from commercial suppliers or to perform the characterization in-house.

References

Unraveling the Biological Role of (3-Bromo-5-chloropyridin-2-yl)methanol: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative with potential applications in chemical synthesis. This technical guide provides a comprehensive overview of the current publicly available information regarding this compound. It details its chemical properties and established role as a synthetic intermediate. Notably, a thorough review of scientific literature and databases reveals a significant gap in the understanding of its biological activity and mechanism of action. This document summarizes the existing knowledge and highlights the lack of data on its pharmacological effects, quantitative biological data, and associated experimental protocols.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers:

  • Molecular Formula: C₆H₅BrClNO

  • Molecular Weight: 222.47 g/mol

  • CAS Number: 1227599-26-9

The structure of this compound is characterized by a pyridine ring substituted with a bromo, a chloro, and a hydroxymethyl group.

Known Applications: A Key Synthetic Intermediate

Current information primarily identifies this compound as a building block in organic synthesis. It serves as a precursor for the creation of more complex molecules. For instance, related pyridine derivatives are utilized as intermediates in the manufacturing of various commercial products, including agrochemicals. Specifically, derivatives of 3-chloropyridine are integral to the synthesis of certain insecticides.

Mechanism of Action: An Uncharted Territory

Despite its availability from various chemical suppliers, there is currently no publicly available scientific literature or data detailing the mechanism of action of this compound. Extensive searches of prominent scientific databases have not yielded any studies investigating its biological effects, molecular targets, or signaling pathways.

This lack of information means that:

  • There are no reported pharmacological or toxicological studies.

  • No quantitative data, such as IC₅₀, Kᵢ, or EC₅₀ values, are available to assess its potency or efficacy on any biological target.

  • No experimental protocols related to its biological activity have been published.

Data Presentation: Absence of Quantitative Biological Data

Due to the absence of research into its biological activity, there is no quantitative data to present. Tables summarizing metrics like binding affinities, enzyme inhibition, or cellular effects cannot be constructed at this time.

Experimental Protocols: A Call for Future Research

Similarly, the lack of studies on the biological effects of (3-Bromo-5-chloropyrin-2-yl)methanol means there are no established experimental protocols to detail. Future research would need to establish foundational methodologies for investigating its potential biological activities, starting with initial screening assays.

Signaling Pathways and Experimental Workflows: Awaiting Discovery

As the mechanism of action is unknown, no signaling pathways or experimental workflows involving this compound can be visualized. The creation of such diagrams is contingent on future research identifying its molecular targets and downstream effects.

Conclusion and Future Directions

This compound is a chemical compound with a defined role as a synthetic intermediate. However, its biological properties and potential mechanism of action remain entirely unexplored. For researchers, scientists, and drug development professionals, this compound represents a blank slate. The absence of any biological data presents an opportunity for novel research to explore its potential pharmacological or toxicological profile. Future investigations would need to begin with broad cytotoxicity and bioactivity screening to identify any potential areas of interest, which could then lead to more in-depth studies to elucidate its mechanism of action. Until such research is conducted and published, the core biological functions of this compound will remain unknown.

Unlocking the Agro-Chemical Potential of (3-Bromo-5-chloropyridin-2-yl)methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound (3-Bromo-5-chloropyridin-2-yl)methanol and its derivatives have emerged as a significant scaffold in the development of novel agrochemicals. This technical guide provides an in-depth overview of the potential biological activities of this chemical class, with a primary focus on their potent insecticidal and fungicidal properties. The information presented herein is intended to support research and development efforts in the discovery of new and effective crop protection agents.

Core Biological Activities: Insecticidal and Fungicidal Action

Derivatives of this compound, particularly those incorporating a pyrazole moiety, have demonstrated significant efficacy as both insecticides and fungicides. The core structure, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, serves as a crucial intermediate in the synthesis of several commercial and investigational agrochemicals.

Insecticidal Activity: Potent Ryanodine Receptor Modulators

A significant body of research has highlighted the insecticidal properties of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide derivatives. These compounds are recognized as potent activators of insect ryanodine receptors (RyRs), which are critical components of calcium release channels in muscle and nerve cells.[1][2][3] The uncontrolled activation of these receptors leads to the depletion of intracellular calcium stores, resulting in muscle dysfunction, paralysis, and ultimately, the death of the insect.[1] This mode of action has been successfully commercialized in insecticides such as Rynaxypyr™ and Cyclaniliprole.[2][4][5][6]

Derivatives have shown excellent activity against a broad range of lepidopteran pests, including the oriental armyworm (Mythimna separata).[7][8]

Fungicidal Activity: Broad-Spectrum Efficacy

In addition to their insecticidal properties, various derivatives containing the this compound backbone exhibit promising fungicidal activity against a range of plant pathogenic fungi.[7][9] Studies have demonstrated the efficacy of these compounds in inhibiting the mycelial growth of various fungal species.[9] For instance, certain 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][7][10][11]triazin-4(3H)-ones have shown a high growth inhibitory rate against Physalospora piricola.[7]

Quantitative Biological Data

The following tables summarize the reported biological activity of various derivatives based on the this compound scaffold.

Table 1: Insecticidal Activity of this compound Derivatives

Compound ClassTarget PestBioassay TypeConcentrationObserved EffectCitation
3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][7][10][11]triazin-4(3H)-onesMythimna separata (Oriental Armyworm)Larvicidal Assay200 mg/L70% mortality[7]
Analogues of ChlorantraniliproleMythimna separata (Oriental Armyworm)Larvicidal Assay100 mg/LUp to 100% mortality[8]
Analogues of ChlorantraniliproleMythimna separata (Oriental Armyworm)Larvicidal Assay50 mg/LUp to 100% mortality[8]

Table 2: Fungicidal Activity of this compound Derivatives

Compound ClassTarget FungiBioassay TypeConcentrationObserved EffectCitation
3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][7][10][11]triazin-4(3H)-onesPhysalospora piricolaMycelium Growth Rate50 mg/L92.3% growth inhibition[7]
Analogues of ChlorantraniliproleVarious (e.g., Alternaria solani, Fusarium oxysporum)Mycelium Growth RateNot SpecifiedExhibited activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general procedures for the synthesis of key intermediates and the execution of biological assays.

Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid

This key intermediate is synthesized through a multi-step process, which can be summarized as follows:

  • Hydrazinolysis of 2,3-Dichloropyridine: 2,3-Dichloropyridine is reacted with hydrazine hydrate to form (3-chloropyridin-2-yl)hydrazine.[11]

  • Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a base like sodium ethoxide to yield a pyrazolidinone intermediate.[11]

  • Bromination: The pyrazolidinone is treated with a brominating agent such as phosphorus oxybromide (POBr₃) to introduce a bromine atom onto the pyrazole ring.[11]

  • Oxidation/Aromatization: The dihydropyrazole ring is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.[11]

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.[10]

Synthesis_Workflow A 2,3-Dichloropyridine B Hydrazinolysis (Hydrazine Hydrate) A->B C (3-chloropyridin-2-yl)hydrazine B->C D Cyclization (Diethyl Maleate, NaOEt) C->D E Pyrazolidinone Intermediate D->E F Bromination (POBr3) E->F G Dihydropyrazole Intermediate F->G H Oxidation (K2S2O8) G->H I Ester Derivative H->I J Hydrolysis (NaOH, then H+) I->J K 3-Bromo-1-(3-chloropyridin-2-yl)-1H- pyrazole-5-carboxylic Acid J->K

Caption: General synthesis workflow for the core intermediate.
Insecticidal Bioassay: Larvicidal Activity against Mythimna separata

The following protocol is a general guideline for assessing the larvicidal activity of test compounds.

  • Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of dilutions in water containing a small amount of surfactant (e.g., Tween 80) to ensure proper mixing.[8]

  • Test Arenas: Use petri dishes or multi-well plates lined with a food source for the larvae, such as an artificial diet or fresh host plant leaves (e.g., corn leaves).

  • Application of Test Solutions: Evenly apply a defined volume of each test solution to the food source in the test arenas and allow the solvent to evaporate. A control group treated with the solvent and surfactant only should be included.

  • Introduction of Larvae: Place a specific number of healthy, uniform-sized larvae (e.g., third-instar) into each test arena.

  • Incubation: Maintain the test arenas under controlled environmental conditions (e.g., 25 ± 1 °C, >70% relative humidity, 12:12 h light:dark cycle).

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Larvicidal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Assessment cluster_analysis Data Analysis A1 Dissolve compound in DMSO A2 Prepare serial dilutions in water + surfactant A1->A2 B1 Apply solutions to food source in arenas A2->B1 B2 Introduce larvae B1->B2 C1 Incubate under controlled conditions B2->C1 C2 Assess mortality at 24, 48, 72h C1->C2 D1 Calculate % mortality C2->D1 D2 Determine LC50 D1->D2

Caption: Workflow for a typical larvicidal bioassay.
Fungicidal Bioassay: Mycelium Growth Rate Method

This method is commonly used to evaluate the in vitro efficacy of fungicidal compounds.

  • Preparation of Test Media: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave the medium and allow it to cool to approximately 50-60 °C.

  • Incorporation of Test Compounds: Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten agar to achieve the desired final concentrations. Pour the amended agar into petri dishes and allow it to solidify. A control group with the solvent alone should be included.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measurement of Mycelial Growth: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage inhibition of mycelial growth for each concentration relative to the control. Determine the EC₅₀ (effective concentration for 50% inhibition) value.

Signaling Pathway and Mechanism of Action

Insecticidal Mechanism of Action: Ryanodine Receptor Activation

The primary mode of insecticidal action for 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide derivatives is the activation of insect ryanodine receptors. The binding of these compounds to the RyR leads to a sustained, uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This disruption of calcium homeostasis results in continuous muscle contraction, paralysis, and eventual death of the insect.

Ryanodine_Receptor_Pathway cluster_cell Insect Muscle Cell SR Sarcoplasmic Reticulum (SR) (High Ca2+ concentration) RyR Ryanodine Receptor (RyR) (Ca2+ Channel) Cytoplasm Cytoplasm (Low Ca2+ concentration) RyR->Cytoplasm Ca2+ release Effect Uncontrolled Ca2+ release -> Muscle Contraction -> Paralysis -> Death Cytoplasm->Effect Compound This compound Derivative Activation Activates Compound->Activation Activation->RyR

Caption: Insecticidal mechanism via Ryanodine Receptor activation.

Conclusion

The this compound scaffold and its pyrazole derivatives represent a highly promising class of compounds for the development of new agrochemicals. Their potent insecticidal activity, mediated through the activation of insect ryanodine receptors, and their broad-spectrum fungicidal properties make them valuable leads for future research. This technical guide provides a foundational understanding of their biological potential and the methodologies for their evaluation, aiming to facilitate further innovation in the field of crop protection.

References

An In-depth Technical Guide to (3-Bromo-5-chloropyridin-2-yl)methanol: Synthesis, Properties, and Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-5-chloropyridin-2-yl)methanol , a halogenated pyridine derivative, serves as a crucial building block in the synthesis of complex organic molecules targeted for agrochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic protocol, and its applications as a key intermediate in the development of biologically active compounds.

Core Compound Properties

This compound is commercially available from various suppliers. The following table summarizes its key chemical and physical properties based on available data.[1][2]

PropertyValueReference
CAS Number 1227599-26-9[1][2]
Molecular Formula C₆H₅BrClNO[1]
Molecular Weight 222.47 g/mol [1]
Appearance Typically a solid-
Purity ≥95-98% (as offered by commercial suppliers)[1]
Solubility Soluble in organic solvents such as methanol and dimethylformamide.[3]

Note: Experimental data such as melting point, boiling point, and detailed spectroscopic data (NMR, IR, Mass Spectrometry) are not consistently reported in publicly available literature and should be determined empirically upon acquisition.

Synthesis of this compound

The following is a detailed experimental protocol based on general methods for the selective reduction of carboxylic acids to alcohols, particularly using borane complexes, which are known to be effective and chemoselective for this transformation, even in the presence of other functional groups.[8][9][10][11]

Experimental Protocol: Reduction of 3-Bromo-5-chloropyridine-2-carboxylic acid

Objective: To synthesize this compound via the reduction of 3-bromo-5-chloropyridine-2-carboxylic acid.

Reagents and Materials:

  • 3-Bromo-5-chloropyridine-2-carboxylic acid

  • Borane-tetrahydrofuran complex solution (BH₃·THF, typically 1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-5-chloropyridine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the borane-tetrahydrofuran complex solution (BH₃·THF, typically 1.5-2.0 eq) dropwise to the stirred solution of the carboxylic acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the effervescence ceases.

  • Acidification: Add 1 M HCl solution to the mixture and stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Precautions: Borane-THF is a flammable and moisture-sensitive reagent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Bromo-5-chloropyridine-2-carboxylic acid in anhydrous THF Cooling Cool to 0 °C Start->Cooling Reduction Slow addition of BH3-THF (1.5-2.0 eq) Cooling->Reduction Reaction Stir at room temperature (2-4 hours) Reduction->Reaction Quench Quench with Methanol at 0 °C Reaction->Quench Workup Acidification (1M HCl) and Extraction (Ethyl Acetate) Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Proposed synthesis of this compound.

Applications in Drug Development and Research

A thorough literature review indicates that this compound is not typically investigated for its own biological activity. Instead, its primary role is that of a key intermediate in the synthesis of more complex, biologically active molecules. The "3-bromo-5-chloropyridin-2-yl" moiety is incorporated into larger scaffolds to modulate their physicochemical properties and biological targets.

One notable application is in the development of novel insecticides and fungicides. The (3-Bromo-5-chloropyridin-2-yl) group has been used as a foundational element in the synthesis of a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides. These resulting compounds have demonstrated insecticidal and fungicidal activities.

Illustrative Synthetic Application

The following diagram illustrates the role of a (3-chloropyridin-2-yl) precursor in the synthesis of biologically active pyrazole derivatives. This showcases how the core structure is utilized in multi-step synthetic pathways.

Synthetic_Application Precursor (3-chloropyridin-2-yl)hydrazine Pyrazole_Formation Reaction with diethyl maleate and subsequent steps Precursor->Pyrazole_Formation Pyrazole_Intermediate Ethyl 3-bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylate Pyrazole_Formation->Pyrazole_Intermediate Hydrolysis Hydrolysis Pyrazole_Intermediate->Hydrolysis Carboxylic_Acid 3-Bromo-1-(3-chloropyridin-2-yl) -1H-pyrazole-5-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide coupling with substituted phenylhydroxylamines Carboxylic_Acid->Amide_Coupling Final_Product Biologically Active Pyrazole-5-carboxamides Amide_Coupling->Final_Product

Role of a (3-chloropyridin-2-yl) precursor in synthesis.

Conclusion

This compound is a valuable, commercially available building block for synthetic organic chemistry. While direct biological activity data for this compound is scarce, its utility is well-established through its incorporation into more complex molecules with potential applications in the agrochemical and pharmaceutical industries. The synthetic protocol outlined in this guide, based on the reduction of the corresponding carboxylic acid, provides a reliable method for its laboratory-scale preparation. Further research into novel applications of this versatile intermediate is warranted.

References

(3-Bromo-5-chloropyridin-2-yl)methanol: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of (3-Bromo-5-chloropyridin-2-yl)methanol is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 1227599-26-9[1][2]
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Solid (form may vary)N/A
Purity Typically ≥98%
Storage Inert atmosphere, room temperature[1]

Synthesis and Manufacturing

The precise, originally documented synthetic protocol for this compound is not detailed in publicly accessible scientific literature. However, based on established pyridine chemistry and synthetic routes for analogous compounds, a plausible manufacturing process can be inferred. A general approach involves the functionalization of a pre-existing pyridine ring.

Hypothetical Synthetic Workflow

A likely synthetic pathway to this compound would start from a suitable pyridine precursor, followed by a series of halogenation and functional group interconversion steps. The following diagram illustrates a generalized, logical workflow for its preparation, drawing upon synthetic strategies for related 3-bromo-5-chloro-pyridines.

G cluster_0 Generalized Synthetic Pathway Start 2-Amino-5-chloropyridine Step1 Diazotization (e.g., NaNO2, HBr) Start->Step1 Intermediate1 5-Chloro-2-hydroxypyridine Step1->Intermediate1 Step2 Bromination (e.g., PBr3/POBr3 or Br2) Intermediate1->Step2 Intermediate2 3-Bromo-5-chloro-2-hydroxypyridine Step2->Intermediate2 Step3 Conversion to 2-halopyridine (e.g., POCl3 or PCl5) Intermediate2->Step3 Intermediate3 2,5-Dichloro-3-bromopyridine or 2-Bromo-5-chloro-3-bromopyridine Step3->Intermediate3 Step4 Metal-Halogen Exchange and Formylation (e.g., n-BuLi, then DMF) Intermediate3->Step4 Intermediate4 3-Bromo-5-chloropicolinaldehyde Step4->Intermediate4 Step5 Reduction (e.g., NaBH4) Intermediate4->Step5 Product This compound Step5->Product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols for Related Syntheses

While a specific protocol for the target molecule is not available, U.S. Patent US5436344A provides detailed methodologies for the synthesis of related 3-bromo-5-chloro-pyridines, which can serve as a basis for developing a synthesis for the title compound. For example, the patent describes the conversion of a 3-bromo-5-chloropyridone to a 2,3-dibromo-5-chloropyridine.[3] An adaptation of such a route could involve:

  • Diazotization of an aminopyridine: A 2-amino-5-chloropyridine could be converted to a 2-hydroxy-5-chloropyridine via a diazotization reaction.

  • Halogenation: The resulting pyridone could then be brominated at the 3-position.

  • Functionalization at the 2-position: The 2-hydroxy group could be converted to a halide, which can then be used in subsequent carbon-carbon bond-forming reactions.

  • Introduction of the Methanol Group: A common method would be a metal-halogen exchange followed by reaction with an electrophile like formaldehyde or a protected form thereof, or the reduction of a corresponding carboxylic acid or aldehyde.

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of the bromo and chloro substituents and the ability to further modify the methanol group. The pyridine nitrogen also offers a site for potential N-oxide formation or quaternization, further expanding its synthetic utility.

Patents in the agrochemical and pharmaceutical fields often describe the use of substituted pyridines as core components of active ingredients. For instance, related structures like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid are key intermediates in the synthesis of certain insecticides.[4] This suggests that this compound is likely employed in multi-step syntheses where the methanol group is a precursor to other functionalities or where the halogen atoms are used in cross-coupling reactions to build molecular complexity.

Due to the proprietary nature of early-stage drug discovery, the specific signaling pathways or biological targets of compounds derived from this intermediate are not always publicly disclosed. At present, there is no direct evidence in the scientific literature linking this compound or its immediate derivatives to a specific signaling pathway or providing a detailed experimental workflow for its biological application.

Conclusion

This compound is a readily available and synthetically versatile building block. While its specific discovery and developmental history are not well-documented, its value is evident from its role as an intermediate in the preparation of more complex, potentially bioactive molecules. The synthetic routes to this compound can be logically inferred from established pyridine chemistry, providing a roadmap for its preparation in a laboratory setting. For researchers in drug discovery and process development, this compound represents a key starting material for the exploration of novel chemical space. Further disclosure in future patent and scientific literature will likely provide a more detailed picture of its specific applications and the biological relevance of the compounds derived from it.

References

An In-depth Technical Guide on the Solubility and Stability of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative solubility and stability data for (3-Bromo-5-chloropyridin-2-yl)methanol is limited. This guide provides an overview based on the physicochemical properties of structurally related compounds and established methodologies for determining these characteristics. The experimental protocols detailed herein are standardized procedures and should be adapted and validated for the specific compound.

Introduction

This compound, a halogenated pyridine derivative, serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility in drug discovery and development necessitates a thorough understanding of its solubility and stability profiles, which are critical for formulation, storage, and ensuring therapeutic efficacy and safety. This technical guide aims to provide a comprehensive overview of the predicted solubility and stability of this compound based on analogous compounds and outlines detailed experimental protocols for their empirical determination.

Physicochemical Properties

A summary of the basic physicochemical properties for this compound is provided in the table below.

PropertyValueSource
CAS Number1227599-26-9[2][3]
Molecular FormulaC₆H₅BrClNO[2][3]
Molecular Weight222.47 g/mol [2][3]
AppearanceWhite to off-white solid
Storage Conditions2-8°C, under inert gas (e.g., Nitrogen or Argon)

Solubility Profile

The presence of a polar hydroxymethyl group suggests potential solubility in polar protic solvents, while the bromo-chloro-substituted pyridine ring, being largely nonpolar, indicates solubility in various organic solvents.[4] The overall solubility will be a balance between these competing structural features.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe hydroxymethyl group can form hydrogen bonds with protic solvents, but the hydrophobic pyridine ring will limit extensive solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can solvate both the polar and nonpolar portions of the molecule effectively.
Nonpolar Aprotic Dichloromethane, Chloroform, Tetrahydrofuran (THF)Moderate to HighThe aromatic and halogenated structure suggests good interaction with these solvents.
Nonpolar Toluene, HexanesLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Stability Profile

The stability of this compound is crucial for its handling, storage, and application. Potential degradation pathways include hydrolysis, oxidation, and photolysis.

4.1. Hydrolytic Stability: The benzylic alcohol moiety may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is expected to be relatively stable at neutral pH. The carbon-halogen bonds on the pyridine ring are generally stable to hydrolysis under normal conditions.[5]

4.2. Oxidative Stability: The molecule may be susceptible to oxidation, particularly at the hydroxymethyl group, which could be oxidized to an aldehyde or carboxylic acid in the presence of strong oxidizing agents.

4.3. Photostability: Aromatic bromine compounds can be susceptible to photodecomposition upon exposure to UV light.[6] Therefore, it is recommended to store the compound protected from light.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

5.1. Solubility Determination

5.1.1. Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[7][8]

  • Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.

  • Materials:

    • This compound (solid)

    • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, acetonitrile)

    • Glass vials with screw caps

    • Shaking incubator or orbital shaker

    • Centrifuge

    • HPLC-UV or other suitable analytical instrument

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial.

    • Add a known volume of the desired solvent.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After incubation, centrifuge the samples to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

    • The experiment should be performed in triplicate.

5.1.2. Kinetic Solubility

This high-throughput method is useful for early-stage drug discovery.[9][10][11][12]

  • Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Aqueous buffer (e.g., PBS pH 7.4)

    • 96-well microplate

    • Plate shaker

    • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Procedure:

    • Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well plate.

    • Add the aqueous buffer to each well to achieve a range of final compound concentrations.

    • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature.

    • Measure the turbidity of the solutions using a nephelometer or measure the absorbance after filtration using a UV-Vis plate reader.

    • The kinetic solubility is the concentration at which precipitation is first observed.

5.2. Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the compound.[13][14][15]

  • Objective: To evaluate the stability of this compound under various stress conditions.

  • Methodology: A stability-indicating HPLC method should be developed and validated to separate the parent compound from any degradation products.[16][17][18][19][20][21][22][23]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.

    • Neutral Hydrolysis: Water at 60°C for up to 7 days.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 7 days.

    • Thermal Degradation: Solid compound stored at 80°C for up to 7 days.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Procedure:

    • Prepare solutions of this compound in the respective stress media.

    • For thermal and photostability, use the solid compound.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples by the stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound.

Visualizations

G Workflow for Solubility Assessment cluster_0 Initial Assessment cluster_1 Solubility Screening cluster_2 Data Analysis and Application A Compound Synthesis and Purification B Characterization (NMR, MS, Purity) A->B C Kinetic Solubility Assay (High-Throughput) B->C D Thermodynamic Solubility (Shake-Flask) C->D Promising candidates E Quantitative Solubility Data D->E F Inform Formulation and Preclinical Studies E->F

Caption: A logical workflow for determining the solubility of a research compound.

G Workflow for Chemical Stability Assessment cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Analysis and Reporting A Develop Stability-Indicating HPLC Method B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Acid Hydrolysis D Base Hydrolysis E Oxidation F Thermal Stress G Photostability H Analyze Samples by HPLC C->H D->H E->H F->H G->H I Identify and Quantify Degradants H->I J Elucidate Degradation Pathways I->J K Establish Storage and Handling Conditions J->K

Caption: A systematic approach for evaluating the chemical stability of a compound.

References

A Technical Guide to Quantum Chemical Calculations for (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and computational methodologies for conducting quantum chemical calculations on (3-Bromo-5-chloropyridin-2-yl)methanol. Given the absence of specific published experimental data for this molecule, this document serves as a detailed roadmap for researchers aiming to investigate its electronic structure, reactivity, and spectroscopic properties. The protocols and data presented are based on established computational chemistry practices for similar heterocyclic organic compounds.

Theoretical Framework and Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of pharmacologically relevant compounds like substituted pyridines.[1][2] These methods allow for the prediction of molecular geometries, vibrational frequencies, electronic properties, and reaction energetics, offering insights that are complementary to experimental studies.[2][3]

The recommended approach involves a multi-step workflow, beginning with the construction of the initial molecular structure, followed by geometry optimization, frequency analysis, and the calculation of various molecular properties. This process provides a foundational understanding of the molecule's stability, reactivity, and potential interactions.

Detailed Computational Protocol

This section outlines a step-by-step protocol for performing DFT calculations on this compound. This protocol is designed to be adaptable to various computational chemistry software packages such as Gaussian, ORCA, or Q-Chem.[4][5]

Step 1: Molecular Structure Creation

  • Objective: To generate an initial 3D structure of this compound.

  • Procedure:

    • Use a molecule builder or chemical drawing software (e.g., GaussView, Avogadro, ChemDraw) to construct the 2D structure of the molecule.

    • Convert the 2D structure into a 3D model.

    • Perform an initial, rough geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.[1]

Step 2: Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.[4]

  • Procedure:

    • Create an input file for the quantum chemistry software.

    • Specify the level of theory and basis set. A common and effective choice for organic molecules is the B3LYP functional with a 6-31G(d) or larger basis set (e.g., 6-311++G(d,p)).[1][6][7]

    • Define the job type as "Optimization" (Opt).[4][7]

    • Specify the molecular charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).[7]

    • Execute the calculation. The output will provide the optimized Cartesian coordinates of the atoms.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.

  • Procedure:

    • Using the optimized geometry from the previous step, set up a new calculation.

    • Specify the same level of theory and basis set.

    • Change the job type to "Frequency" (Freq).[4][7]

    • Run the calculation. The absence of imaginary frequencies in the output confirms that the structure is a true minimum. The output will also contain the predicted vibrational frequencies and their corresponding intensities.

Step 4: Electronic Property Calculation

  • Objective: To determine key electronic properties such as HOMO-LUMO energies, the HOMO-LUMO gap, and the dipole moment.

  • Procedure:

    • These properties are typically calculated as part of the optimization and frequency jobs.

    • Analyze the output file to extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and stability.[1]

    • The dipole moment, which indicates the molecule's overall polarity, will also be reported in the output.

Data Presentation

The following tables present representative quantitative data that would be obtained from the quantum chemical calculations described above. These values are illustrative and based on typical results for similar halogenated pyridine derivatives.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C2-C31.405
C3-Br1.890
C5-Cl1.745
C2-Cmethanol1.510
Cmethanol-O1.425
Bond Angles (°)
N1-C2-C3121.5
C2-C3-Br118.0
C4-C5-Cl119.5
C2-Cmethanol-O111.0

Table 2: Calculated Electronic and Thermodynamic Properties (Illustrative)

PropertyValue (Units)
Total Energy-2850.1234 (Hartrees)
HOMO Energy-6.75 (eV)
LUMO Energy-1.23 (eV)
HOMO-LUMO Gap5.52 (eV)
Dipole Moment2.85 (Debye)
Zero-point vibrational energy75.4 (kcal/mol)
Enthalpy (298.15 K)-2850.0567 (Hartrees)
Gibbs Free Energy (298.15 K)-2850.0982 (Hartrees)

Table 3: Major Predicted Vibrational Frequencies (Illustrative)

Frequency (cm⁻¹)Intensity (km/mol)Assignment
345055.2O-H stretch
3050-315015-25Aromatic C-H stretches
158045.8C=C/C=N ring stretch
145030.1CH₂ scissoring (methanol)
105065.7C-O stretch
78040.3C-Cl stretch
65035.1C-Br stretch

Visualization of Computational Workflow

The logical flow of the quantum chemical calculation process can be visualized as a directed graph.

QuantumChemicalWorkflow cluster_prep Step 1: Pre-processing cluster_dft Step 2: DFT Calculations cluster_analysis Step 3: Data Analysis cluster_output Step 4: Final Outputs mol_build Build 2D/3D Structure (e.g., GaussView, Avogadro) force_field Initial Conformation (Force Field Minimization) mol_build->force_field Generate initial 3D coords geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) force_field->geom_opt Input geometry freq_calc Frequency Calculation geom_opt->freq_calc Use optimized geometry verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min extract_props Extract Electronic Properties (HOMO, LUMO, Dipole Moment) freq_calc->extract_props predict_spectra Predict IR/Raman Spectra freq_calc->predict_spectra final_geom Optimized Geometry verify_min->final_geom electronic_data Electronic Data Table extract_props->electronic_data spectral_data Vibrational Spectra predict_spectra->spectral_data

Caption: Workflow for Quantum Chemical Calculations.

This in-depth guide provides the necessary framework for researchers to initiate and conduct meaningful quantum chemical calculations on this compound. By following the outlined protocols, scientists can generate valuable data to inform further experimental work and accelerate drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from (3-bromo-5-chloropyridin-2-yl)methanol. This versatile building block is a valuable starting material in medicinal chemistry and drug discovery, offering multiple reaction sites for the introduction of molecular diversity. The protocols outlined below cover key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), oxidation of the primary alcohol, and etherification.

Key Synthetic Pathways

This compound serves as a scaffold for the synthesis of a wide range of derivatives. The primary reactive sites are the bromine atom at the 3-position, which is amenable to cross-coupling reactions, and the hydroxymethyl group at the 2-position, which can be oxidized or etherified.

G cluster_coupling C-C & C-N Bond Formation cluster_alcohol_rxn Hydroxymethyl Group Modification start This compound suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Derivatives) start->suzuki Pd Catalyst, Base, ArB(OH)₂ buchwald Buchwald-Hartwig Amination (Amino Derivatives) start->buchwald Pd Catalyst, Base, Amine oxidation Oxidation (Aldehyde Derivative) start->oxidation Oxidizing Agent etherification Etherification (Ether Derivatives) start->etherification Base, Alkyl Halide

Caption: Synthetic pathways for derivatization of this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl Derivatives

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple an aryl or heteroaryl group at the 3-position of the pyridine ring.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq.) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 v/v or toluene/water 4:1 v/v).

  • Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl-substituted derivative.

Quantitative Data:

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(5-Chloro-3-phenylpyridin-2-yl)methanol85
24-Methoxyphenylboronic acid(5-Chloro-3-(4-methoxyphenyl)pyridin-2-yl)methanol82
33-Fluorophenylboronic acid(5-Chloro-3-(3-fluorophenyl)pyridin-2-yl)methanol78

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination for the Synthesis of Amino Derivatives

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amino groups at the 3-position.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq.) to a dry reaction vessel.

  • Add the base, typically a strong non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat with stirring to a temperature between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired amino-substituted pyridine derivative.

Quantitative Data:

EntryAmineProductYield (%)
1Morpholine(5-Chloro-3-morpholinopyridin-2-yl)methanol75
2Aniline(3-(Phenylamino)-5-chloropyridin-2-yl)methanol68
3Benzylamine(3-(Benzylamino)-5-chloropyridin-2-yl)methanol72

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a key intermediate for further derivatization, such as reductive amination or Wittig reactions.

Experimental Protocol:

A common method for the oxidation of the hydroxymethyl group is the use of manganese dioxide (MnO₂).

  • To a round-bottom flask, add this compound (1.0 eq.) and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Add activated manganese dioxide (MnO₂, 5-10 eq.) in portions with stirring.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-Bromo-5-chloropyridine-2-carbaldehyde.

  • The crude product can be purified by column chromatography if necessary.

Quantitative Data:

EntryOxidizing AgentProductYield (%)
1MnO₂3-Bromo-5-chloropyridine-2-carbaldehyde80
2Dess-Martin Periodinane3-Bromo-5-chloropyridine-2-carbaldehyde90

Note: Yields are representative and may vary depending on the specific oxidizing agent and reaction conditions.

Etherification of the Hydroxymethyl Group

The hydroxymethyl group can be converted to an ether, which can be useful for modifying the physicochemical properties of the molecule. The Williamson ether synthesis is a classical and effective method for this transformation.

Experimental Protocol:

A general procedure for the etherification of this compound is as follows:

  • Dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a dry reaction flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Add a strong base, such as sodium hydride (NaH, 1.2 eq.), portion-wise with careful venting to release hydrogen gas.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add the desired alkyl halide (e.g., methyl iodide or benzyl bromide, 1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired ether derivative.

Quantitative Data:

EntryAlkyl HalideProductYield (%)
1Methyl Iodide3-Bromo-5-chloro-2-(methoxymethyl)pyridine88
2Benzyl Bromide2-((Benzyloxy)methyl)-3-bromo-5-chloropyridine85

Note: Yields are representative and may vary depending on the specific alkyl halide and reaction conditions.

Experimental Workflows

G cluster_suzuki Suzuki-Miyaura Coupling Workflow s1 1. Mix Reactants: (3-Br-5-Cl-pyridin-2-yl)methanol, ArB(OH)₂, Base, Pd Catalyst s2 2. Add Degassed Solvent s1->s2 s3 3. Heat and Stir s2->s3 s4 4. Monitor Reaction (TLC/LC-MS) s3->s4 s5 5. Work-up: Extract, Wash, Dry s4->s5 s6 6. Purify: Column Chromatography s5->s6 G cluster_buchwald Buchwald-Hartwig Amination Workflow b1 1. Combine in Glovebox: Pd Catalyst, Ligand, Base, (3-Br-5-Cl-pyridin-2-yl)methanol, Amine b2 2. Add Anhydrous Solvent b1->b2 b3 3. Heat and Stir b2->b3 b4 4. Monitor Reaction (TLC/LC-MS) b3->b4 b5 5. Work-up: Quench, Extract, Wash, Dry b4->b5 b6 6. Purify: Column Chromatography b5->b6

Application Notes: (3-Bromo-5-chloropyridin-2-yl)methanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol (CAS No. 1227599-26-9) is a highly functionalized heterocyclic building block valuable in the synthesis of complex molecules for pharmaceutical and materials science applications.[1][2] Its structure features three distinct points for chemical modification: a bromo substituent, a chloro substituent, and a primary alcohol. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is the primary site of reactivity due to its lower bond dissociation energy compared to the more robust carbon-chlorine (C-Cl) bond.[3] This differential reactivity allows for the selective functionalization at the 3-position of the pyridine ring, making this reagent a versatile substrate for constructing diverse molecular architectures.

This document provides detailed protocols and comparative data for key cross-coupling reactions utilizing this compound and its close structural analogs, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Experimental Workflow

The successful execution of a cross-coupling reaction requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and unwanted side reactions. A typical workflow is outlined below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_analysis Analysis setup 1. Add Reagents to Dry Flask (Aryl Halide, Coupling Partner, Base) catalyst 2. Add Catalyst System (Pd Precatalyst + Ligand) setup->catalyst purge 3. Evacuate & Backfill with Inert Gas (Ar/N2) catalyst->purge solvent 4. Add Degassed Solvent purge->solvent heat 5. Heat to Temperature & Stir for 1-24h solvent->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to Room Temp. monitor->cool extract 8. Aqueous Workup & Extraction cool->extract purify 9. Column Chromatography extract->purify char 10. Characterize Product (NMR, MS, etc.) purify->char

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] It is widely used to synthesize biaryl and hetero-biaryl motifs, which are prevalent in medicinally important compounds.[4] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[5][6]

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R-B(OR)2 R-B(OR)2 R-B(OR)2->Ar-Pd(II)-R(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromopyridine substrates with various arylboronic acids. While direct data for this compound is limited, the data for analogs like 5-bromo-2-methylpyridin-3-amine provide a strong indication of expected yields and effective catalyst systems.[4]

EntrySubstrate AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Good[6]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9576[6]
35-Bromo-2-methylpyridin-3-amine3,4-Difluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9571[6]
45-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol12083[7]
53-(3-bromophenyl)pyridineArylboronic acidPd(OAc)₂ / PPh₃K₂CO₃THF/H₂ORefluxN/A[8]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine substrates.[4][6]

  • Reagent Preparation: To a dry round-bottom flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and water in a 4:1 ratio to achieve a suitable reaction concentration (e.g., 0.1-0.2 M).

  • Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] The reaction employs a dual catalytic system, typically consisting of a palladium complex and a copper(I) salt, in the presence of an amine base.[10][11] It can often be carried out under mild conditions, including at room temperature.[9][10]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)-X(L2) pd0->pd2 Oxidative Addition (Ar-X) pd_alkyne Ar-Pd(II)-C≡CR(L2) pd2->pd_alkyne Transmetalation cu_alkyne Cu(I)-C≡CR pd_alkyne->pd0 Reductive Elimination product Product Ar-C≡C-R pd_alkyne->product cu_x Cu(I)X cu_x->cu_alkyne Base, R-C≡C-H cu_alkyne->pd2 Transfers Acetylide cu_alkyne->cu_x Transmetalation to Pd(II)

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Data Presentation: Sonogashira Coupling

The following table outlines typical conditions for Sonogashira coupling reactions involving aryl bromides. The reactivity of the aryl halide is a key factor, with the general trend being I > OTf > Br >> Cl.[9][10]

EntrySubstrate TypeAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
1Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT89[10]
2Aryl BromidePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF10072-96[12]
3Aryl BromideTerminal AlkynePdCl₂(PPh₃)₂ / CuIDIPEADMF8060-88[13]
4Aryl BromideTerminal AlkynePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[11]
Experimental Protocol: Sonogashira Coupling

This protocol is based on a general and high-yielding procedure.[10]

  • Reagent Preparation: To a solution of this compound (1.0 equiv) in THF (0.1-0.2 M) at room temperature, add the terminal alkyne (1.1 equiv).

  • Catalyst and Base Addition: Sequentially add Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), and diisopropylamine (7.0 equiv).

  • Reaction: Stir the reaction for 3-12 hours at room temperature. Monitor completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with additional Et₂O.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds from aryl halides and amines.[14][15] This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile preparation of aryl amines.[14]

G Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L) HNR1R2 HNR1R2 HNR1R2->Ar-Pd(II)-NR1R2(L)

References

Application Notes and Protocols: (3-Bromo-5-chloropyridin-2-yl)methanol as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a valuable and versatile building block in the synthesis of complex molecules for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a hydroxymethyl group on a pyridine ring, offers multiple reaction sites for diversification and the introduction of pharmacophoric features. The pyridine core is a well-established scaffold in a multitude of approved drugs, and the presence of halogens allows for a wide range of cross-coupling reactions, making this building block particularly attractive for the synthesis of kinase inhibitors and other targeted therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on its potential in developing inhibitors for critical signaling pathways implicated in cancer and inflammatory diseases.

Key Applications in Medicinal Chemistry

The strategic positioning of the bromo and chloro substituents on the pyridine ring of this compound allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The hydroxymethyl group provides an additional handle for modification, including oxidation to an aldehyde or carboxylic acid, or etherification to introduce further diversity.

A significant application of structurally similar building blocks is in the synthesis of potent kinase inhibitors. For instance, substituted bromopyridine cores are integral to the structure of drugs like Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).

Furthermore, the pyridine scaffold is a common feature in inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating inflammatory responses. The ability to introduce various aryl and heteroaryl groups onto the this compound core makes it an excellent starting point for the development of novel p38 MAPK inhibitors.

Data Presentation: Synthetic Utility and Potential Biological Activity

The following table summarizes the potential synthetic transformations and the classes of inhibitors that can be accessed using this compound as a starting material. The biological activity data is representative of compounds synthesized from analogous building blocks.

Starting MaterialReaction TypeReagent/CatalystProduct ClassTargetRepresentative IC50
This compoundSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted pyridylmethanolsKinases (e.g., ALK, ROS1, p38)nM to µM range
This compoundBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted pyridylmethanolsKinases, GPCRsnM to µM range
This compoundSonogashira CouplingAlkyne, Pd/Cu catalyst, BaseAlkynyl-substituted pyridylmethanolsVarious enzymesnM to µM range
This compoundOxidationOxidizing agent (e.g., MnO2)3-Bromo-5-chloropyridine-2-carbaldehydeAldehyde-reactive probes, intermediatesN/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of the Hydroxymethyl Group

This protocol outlines the oxidation of the primary alcohol of this compound to the corresponding aldehyde.

Materials:

  • This compound (1.0 eq)

  • Manganese dioxide (MnO₂, 5.0 eq)

  • Solvent (e.g., Dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound and the solvent.

  • Add manganese dioxide in portions with stirring.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification or purified by column chromatography.

Mandatory Visualizations

Signaling Pathway Diagram

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Receptor ALK Receptor Tyrosine Kinase Grb2 Grb2 ALK_Receptor->Grb2 PI3K PI3K ALK_Receptor->PI3K Ligand Ligand Ligand->ALK_Receptor Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Building_Block This compound Lorlatinib_Analog Lorlatinib Analog (ALK/ROS1 Inhibitor) Building_Block->Lorlatinib_Analog Synthesis Lorlatinib_Analog->ALK_Receptor Inhibition

Caption: ALK signaling pathway and the inhibitory action of a Lorlatinib analog.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Start Start: Suzuki-Miyaura Coupling Reactants Combine Reactants: This compound Arylboronic Acid Pd Catalyst & Base Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (80-100 °C, 4-12 h) Solvent_Addition->Heating Monitoring Monitor Reaction (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup: Dilute, Wash, Dry Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Product Final Product: Aryl-substituted Pyridylmethanol Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its utility is underscored by the successful application of analogous structures in the development of approved kinase inhibitors. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the exploration of this building block in the generation of new chemical entities with the potential to modulate key biological pathways. Researchers are encouraged to adapt and optimize the provided methods to suit their specific synthetic targets and biological questions.

Application of (3-Bromo-5-chloropyridin-2-yl)methanol in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-5-chloropyridin-2-yl)methanol is a valuable chemical intermediate in the synthesis of modern agrochemicals, particularly next-generation insecticides. Its unique substitution pattern on the pyridine ring makes it a key building block for the construction of complex heterocyclic systems with potent biological activity. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of the commercially significant insecticide, chlorantraniliprole.

While direct utilization of this compound is not extensively documented, a highly plausible and efficient synthetic pathway involves its initial oxidation to the corresponding aldehyde. This aldehyde serves as a crucial precursor for the formation of the pyrazole ring system, a core structural motif in a class of insecticides known as anthranilic diamides.

Overview of the Synthetic Application

The primary application of this compound in agrochemical synthesis is as a precursor to 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . This pyrazole derivative is a key intermediate in the industrial production of chlorantraniliprole and cyantraniliprole, potent insecticides that act as activators of insect ryanodine receptors.

The proposed synthetic strategy involves a multi-step process:

  • Oxidation of this compound to 3-bromo-5-chloropyridine-2-carbaldehyde.

  • Condensation of the resulting aldehyde with hydrazine to form a hydrazone.

  • Cyclization and subsequent transformations to yield the key intermediate, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

  • Amide coupling of the pyrazole carboxylic acid with 2-amino-5-chloro-N,3-dimethylbenzamide to produce chlorantraniliprole.

This document will provide detailed protocols for each of these stages, along with quantitative data and visual representations of the workflows and the biological mechanism of action.

Experimental Protocols

2.1. Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

This synthesis is a multi-step process starting from the proposed oxidation of this compound.

Step 1: Oxidation of this compound to 3-bromo-5-chloropyridine-2-carbaldehyde (Proposed)

  • Principle: The primary alcohol is oxidized to an aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Protocol (Swern Oxidation):

    • To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM.

    • Continue stirring at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • Principle: The synthesized aldehyde is reacted with hydrazine, followed by cyclization and subsequent chemical modifications to form the desired pyrazole carboxylic acid. A more established industrial route starts from 2,3-dichloropyridine. For the purpose of this protocol, we will detail this established route which would be the target for a synthesis starting from the aldehyde.

  • Protocol (from 2,3-dichloropyridine):

    • Hydrazinolysis: Reflux a mixture of 2,3-dichloropyridine and hydrazine hydrate in ethanol to yield (3-chloropyridin-2-yl)hydrazine.

    • Cyclization: React the (3-chloropyridin-2-yl)hydrazine with diethyl maleate in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.

    • Bromination: Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide in acetonitrile.

    • Oxidation: Oxidize the resulting pyrazoline to the corresponding pyrazole using an oxidizing agent like potassium persulfate.

    • Hydrolysis: Hydrolyze the ester group to the carboxylic acid by treating with a base such as sodium hydroxide in aqueous methanol, followed by acidification.

2.2. Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

  • Principle: This intermediate is synthesized from 2-amino-3-methylbenzoic acid through a series of reactions including chlorination and amidation.

  • Protocol:

    • Chlorination: Dissolve 2-amino-3-methylbenzoic acid in a suitable organic solvent and react with a chlorinating agent like N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 5-position.

    • Amidation: The resulting 2-amino-5-chloro-3-methylbenzoic acid is then converted to the corresponding benzoxazinone, which is subsequently reacted with methylamine to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

2.3. Synthesis of Chlorantraniliprole

  • Principle: The final step involves the amide coupling of the two key intermediates, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.

  • Protocol:

    • To a mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).

    • Cool the mixture to -5 °C.

    • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 to 0 °C.

    • Stir the mixture for 1 hour at 0 to 5 °C, and then for 3 hours at room temperature.

    • Add water dropwise and stir for another hour.

    • Filter the mixture, wash the solid with a propionitrile-water mixture, then with propionitrile, and dry under nitrogen to afford chlorantraniliprole.

Data Presentation

The following tables summarize typical quantitative data for the key synthetic steps.

Table 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (from Ethyl Ester Precursor)

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1HydrolysisNaOHMethanol/WaterRoom Temp194>99

Table 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide (from Ester Precursor)

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)
1AmmonolysisMethylamine gasMethanol50695.4

Table 3: Synthesis of Chlorantraniliprole

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Amide CouplingMethanesulfonyl chloride, 3-picolinePropionitrile-5 to RT497>95

Mandatory Visualizations

Diagram 1: Proposed Synthetic Workflow for Chlorantraniliprole

Synthetic_Workflow A This compound B 3-bromo-5-chloropyridine-2-carbaldehyde A->B Oxidation C 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid B->C Multi-step Conversion E Chlorantraniliprole C->E Amide Coupling D 2-amino-5-chloro-N,3-dimethylbenzamide D->E

Caption: Proposed synthesis of Chlorantraniliprole.

Diagram 2: Signaling Pathway of Chlorantraniliprole

Ryanodine_Receptor_Pathway cluster_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) RyR->Ca_Store Opens Channel Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Ca2+ Release Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytosol->Contraction Leads to Chlorantraniliprole Chlorantraniliprole Chlorantraniliprole->RyR Binds and Activates

Caption: Mode of action of Chlorantraniliprole.

References

Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol, a key intermediate in the development of various therapeutic agents. The protocols detailed below are designed for scalability and reproducibility in a research or industrial setting.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The substituted pyridine scaffold is a common motif in a variety of biologically active compounds, including kinase inhibitors. Specifically, derivatives of this molecule have been investigated for their potential to modulate signaling pathways implicated in inflammatory diseases and cancer, such as the p38 MAP kinase pathway.

The synthetic route described herein focuses on the efficient and scalable reduction of the corresponding aldehyde, 3-bromo-5-chloropyridine-2-carbaldehyde, to the desired pyridylmethanol.

Synthetic Workflow

The overall synthetic strategy involves a two-step process, starting from the commercially available 3-bromo-5-chloropyridine. The first step is the formylation to yield the aldehyde, followed by a selective reduction to the alcohol.

Synthesis_Workflow Start 3-Bromo-5-chloropyridine Aldehyde 3-Bromo-5-chloropyridine-2-carbaldehyde Start->Aldehyde Formylation (e.g., n-BuLi, DMF) Alcohol This compound Aldehyde->Alcohol Reduction (e.g., NaBH4) Derivatives Bioactive Derivatives (e.g., Kinase Inhibitors) Alcohol->Derivatives Further Functionalization

Caption: Synthetic route to this compound and its derivatives.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Reduction of 3-Bromo-5-chloropyridine-2-carbaldehyde

This protocol describes the reduction of 3-bromo-5-chloropyridine-2-carbaldehyde using sodium borohydride on a multi-gram scale.

Materials:

  • 3-Bromo-5-chloropyridine-2-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-chloropyridine-2-carbaldehyde (1.0 eq) in a mixture of THF and methanol (e.g., a 1:1 mixture, approximately 10 volumes relative to the aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2-1.5 eq) portion-wise to the cooled solution. Maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and then add ethyl acetate. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary for higher purity. For large-scale operations, crystallization is the preferred method.

Data Presentation

ParameterValue
Starting Material3-Bromo-5-chloropyridine-2-carbaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
Solvent SystemTHF/Methanol
Reaction Temperature0 °C to Room Temperature
Typical Reaction Time1-2 hours
Work-up ProcedureAqueous Quench and Extraction
Purification MethodRecrystallization or Column Chromatography
Expected Yield85-95%
Purity (by HPLC)>98%

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Derivatives of this compound have shown promise as inhibitors of protein kinases, particularly p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a key pathway involved in cellular responses to stress and inflammation.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.

The core structure of this compound can be elaborated to design potent and selective p38 MAPK inhibitors. These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_map2k MAP2K cluster_mapk MAPK cluster_downstream Downstream Effectors TAK1 TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylation ASK1 ASK1 ASK1->MKK3_6 Phosphorylation MEKKs MEKKs MEKKs->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MAPKAPK2 p38->MK2 Phosphorylation ATF2 ATF2 p38->ATF2 Phosphorylation MSK1 MSK1/2 p38->MSK1 Phosphorylation Other_TF Other Transcription Factors p38->Other_TF Phosphorylation Inflammation Inflammation (Cytokine Production) MK2->Inflammation ATF2->Inflammation MSK1->Inflammation Other_TF->Inflammation Inhibitor This compound Derivative Inhibitor->p38 Inhibition Stress Stress Stimuli (e.g., Cytokines, UV) Stress->TAK1 Stress->ASK1 Stress->MEKKs

Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound derivatives.

The development of potent and selective inhibitors of p38 MAPK based on the this compound scaffold represents a promising therapeutic strategy for a range of inflammatory and proliferative diseases. The scalable synthetic protocol provided in these notes facilitates the production of this key intermediate for further drug discovery and development efforts.

References

Application Notes and Protocols for In Vitro Assays Using (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific experimental data for (3-Bromo-5-chloropyridin-2-yl)methanol in the public domain, this document provides generalized protocols and illustrative data based on in vitro assays commonly performed on analogous substituted pyridine derivatives. The experimental details and results presented herein are intended to serve as a template and guide for researchers.

Introduction

This compound is a halogenated pyridine derivative. The pyridine scaffold is a ubiquitous structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory properties.[1][2][3] In vitro assays are essential first steps in the evaluation of novel chemical entities to determine their potential therapeutic value and mechanism of action. This document outlines detailed protocols for assessing the antiproliferative and antifungal activities of this compound.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the in vitro activities of this compound. These values are for illustrative purposes to guide data presentation.

Table 1: Illustrative Antiproliferative Activity (IC50 Values)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HepG2Hepatocellular Carcinoma9.8
HCT-116Colon Carcinoma15.2

Table 2: Illustrative Antifungal Activity (Minimum Inhibitory Concentration - MIC Values)

Fungal StrainMIC (µg/mL)
Candida albicans16
Aspergillus niger32
Trichophyton rubrum16

Experimental Protocols

A generalized workflow for the initial in vitro characterization of a novel compound like this compound is depicted below. This workflow starts with broad cytotoxicity screening, followed by more specific assays based on the initial findings.

G Figure 1. General Workflow for In Vitro Characterization cluster_screening Initial Screening cluster_moa Mechanism of Action cluster_adme ADME & Safety A Cytotoxicity Profiling (e.g., MTT Assay) C Kinase Inhibition Screening A->C If cytotoxic F Metabolic Stability (Liver Microsomes) A->F G hERG Channel Assay A->G B Antimicrobial Screening (e.g., Broth Microdilution) D Apoptosis Assays (e.g., Annexin V) C->D E Cell Cycle Analysis C->E

A general workflow for the initial in vitro characterization.

This protocol is adapted from standard methodologies for assessing cell viability.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Selected human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT-116)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

    • Include wells for vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the contents of the wells on a plate shaker for 5-10 minutes.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Materials:

  • 96-well round-bottom plates

  • This compound

  • DMSO

  • RPMI-1640 medium with L-glutamine and without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

    • The inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Hypothetical Signaling Pathway

Many pyridine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell proliferation, survival, and apoptosis.[5] The diagram below illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, leading to the induction of apoptosis.

G Figure 2. Hypothetical Kinase Inhibition Pathway A This compound B Protein Kinase X (e.g., a tyrosine kinase) A->B Inhibits C Downstream Signaling (e.g., MAPK/ERK or PI3K/Akt pathway) B->C Activates D Inhibition of Pro-survival Proteins (e.g., Bcl-2) C->D Maintains expression of E Activation of Pro-apoptotic Proteins (e.g., Bax, Bak) D->E F Caspase Activation E->F G Apoptosis F->G

Hypothetical signaling pathway for kinase inhibition.

References

Application Notes and Protocols for the Use of (3-Bromo-5-chloropyridin-2-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-5-chloropyridin-2-yl)methanol is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its utility lies in the presence of multiple reactive sites: a primary alcohol, a bromine atom, and a chlorine atom on the pyridine ring. These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly in the field of medicinal chemistry and drug discovery. The strategic positioning of the bromo, chloro, and hydroxymethyl groups enables selective modifications, providing access to a diverse range of substituted pyridine scaffolds for the development of novel therapeutic agents.

Chemical Properties and Data

PropertyValue
CAS Number 1227599-26-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance White to off-white solid
Purity Typically ≥98%
Storage Store at 2-8°C under an inert atmosphere.

Applications in Organic Synthesis

This compound is a key intermediate for the introduction of the 3-bromo-5-chloropyridin-2-yl)methyl moiety into molecules. The hydroxyl group can be readily converted into a good leaving group or other functional groups, facilitating nucleophilic substitution reactions. The bromine and chlorine atoms on the pyridine ring are amenable to various cross-coupling reactions, allowing for the construction of more complex molecular architectures.

Key Synthetic Transformations:
  • Activation of the Hydroxyl Group: The primary alcohol can be activated for subsequent nucleophilic substitution by conversion to a mesylate, tosylate, or halide.

  • Oxidation to the Aldehyde: The alcohol functionality can be oxidized to the corresponding aldehyde, which can then participate in a wide range of carbonyl chemistry.

  • Etherification: The alcohol can undergo Williamson ether synthesis to form various ether derivatives.

  • Cross-Coupling Reactions: The bromo and chloro substituents on the pyridine ring can be utilized in Suzuki, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds.

Experimental Protocols

Protocol 1: Synthesis of (3-Bromo-5-chloropyridin-2-yl)methyl methanesulfonate

This protocol describes the conversion of the primary alcohol of this compound to a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1]

Reaction Scheme:

G cluster_0 struct1 plus + struct2 reagents MsCl, Et3N DCM, -15 °C arrow -> compound2 (3-Bromo-5-chloropyridin-2-yl)methyl methanesulfonate arrow->compound2 compound1 This compound compound1->arrow

Caption: Mesylation of this compound.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound222.471.25 g5.62
Triethylamine (Et₃N)101.191.7 mL (1.23 g)12.2
Methanesulfonyl chloride (MsCl)114.550.5 mL (0.73 g)6.4
Dichloromethane (DCM), anhydrous-15 mL-
Water18.0220 mL-

Procedure:

  • To a solution of this compound (1.25 g, 5.62 mmol) in anhydrous dichloromethane (15 mL), add triethylamine (1.7 mL, 12.2 mmol).

  • Cool the mixture to -15 °C in an appropriate cooling bath (e.g., ice/salt).

  • Slowly add methanesulfonyl chloride (0.5 mL, 6.4 mmol) to the reaction mixture while maintaining the temperature at -15 °C.

  • Stir the mixture at this temperature for 1 hour.

  • After 1 hour, add water (20 mL) to quench the reaction.

  • The product can be extracted using a liquid/liquid extraction column or a separatory funnel. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography on silica gel if necessary.

Protocol 2: Protection of the Hydroxyl Group with a Silyl Ether

This protocol details the protection of the primary alcohol as a tert-butyldiphenylsilyl (TBDPS) ether, which is a robust protecting group stable to a wide range of reaction conditions. This is often a necessary step before performing reactions on the pyridine ring, such as cross-coupling reactions.

Reaction Scheme:

G cluster_0 struct1 plus + struct2 reagents TBDPSCl, Imidazole DCM, 0 °C to 20 °C arrow -> compound2 2-((tert-Butyldiphenylsilyloxy)methyl) -3-bromo-5-chloropyridine arrow->compound2 compound1 This compound compound1->arrow

Caption: TBDPS protection of this compound.

Materials:

ReagentMolecular Weight ( g/mol )AmountMoles (mmol)
This compound222.478.60 g38.7
Imidazole68.083.95 g58.0
tert-Butyldiphenylsilyl chloride (TBDPSCl)274.8515.9 g58.0
Dichloromethane (DCM)-20 mL-
Water18.02100 mL-
Ethyl acetate (EtOAc)88.113 x 100 mL-

Procedure:

  • To a solution of this compound (8.60 g, 38.7 mmol) and imidazole (3.95 g, 58.0 mmol) in dichloromethane (20 mL), cool the mixture to 0 °C.

  • Add tert-butyldiphenylsilyl chloride (15.9 g, 58.0 mmol) to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to 20 °C and stir for 1 hour.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: General Procedure for Oxidation to 3-Bromo-5-chloro-2-pyridinecarboxaldehyde

This protocol provides a general method for the oxidation of this compound to the corresponding aldehyde using a Swern oxidation or a similar mild oxidizing agent. The resulting aldehyde is a key intermediate for various transformations, including Wittig reactions, reductive aminations, and the formation of imines.

Reaction Scheme:

G cluster_0 struct1 reagents Oxidizing Agent (e.g., Swern, Dess-Martin) struct2 arrow -> compound2 3-Bromo-5-chloro-2- pyridinecarboxaldehyde arrow->compound2 compound1 This compound compound1->arrow

Caption: Oxidation of this compound.

Materials (Illustrative for Swern Oxidation):

ReagentMolecular Weight ( g/mol )Amount (Representative)Moles (mmol)
This compound222.471.0 g4.49
Oxalyl chloride126.930.43 mL (0.63 g)4.94
Dimethyl sulfoxide (DMSO)78.130.71 mL (0.78 g)9.98
Triethylamine (Et₃N)101.193.1 mL (2.27 g)22.5
Dichloromethane (DCM), anhydrous-20 mL-

Procedure (Swern Oxidation):

  • In a flask under an inert atmosphere, dissolve oxalyl chloride (0.43 mL, 4.94 mmol) in anhydrous dichloromethane (10 mL) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (0.71 mL, 9.98 mmol) in anhydrous dichloromethane (2 mL) to the oxalyl chloride solution, keeping the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 g, 4.49 mmol) in anhydrous dichloromethane (5 mL) dropwise, maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (3.1 mL, 22.5 mmol) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates a typical synthetic workflow starting from this compound, highlighting its conversion into key intermediates for further diversification.

workflow cluster_transformations Primary Transformations cluster_applications Further Synthetic Applications start This compound mesylate (3-Bromo-5-chloropyridin-2-yl)methyl methanesulfonate start->mesylate Mesylation aldehyde 3-Bromo-5-chloro-2- pyridinecarboxaldehyde start->aldehyde Oxidation protected_alcohol Protected this compound start->protected_alcohol Protection nucleophilic_sub Nucleophilic Substitution (e.g., with amines, thiols) mesylate->nucleophilic_sub Diversification carbonyl_chem Carbonyl Chemistry (e.g., Wittig, Grignard) aldehyde->carbonyl_chem Diversification cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) protected_alcohol->cross_coupling Diversification

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of novel heterocyclic molecules for drug discovery and materials science. The protocols provided herein offer a starting point for the utilization of this building block in various synthetic strategies. Researchers are encouraged to adapt and optimize these procedures based on their specific target molecules and reaction scales. The multifunctionality of this reagent opens up numerous possibilities for the creative design and efficient synthesis of new chemical entities.

References

Application Notes and Protocols for (3-Bromo-5-chloropyridin-2-yl)methanol in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (3-Bromo-5-chloropyridin-2-yl)methanol as a key building block in the synthesis of novel kinase inhibitors. The strategic positioning of the bromo and chloro substituents, along with the versatile methanol group, offers a rich scaffold for chemical modification to explore structure-activity relationships (SAR) and develop potent and selective kinase inhibitors for therapeutic use.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug discovery.[1] Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics.

The pyridine scaffold is a privileged structure in medicinal chemistry, known to effectively interact with the ATP-binding site of numerous kinases. The subject compound, this compound, serves as a versatile starting material. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties to probe the kinase active site. The methanol group at the 2-position can be further functionalized or may participate in key hydrogen bonding interactions within the ATP-binding pocket.

Synthetic Strategy Overview

The primary synthetic approach for elaborating the this compound core involves a two-pronged strategy:

  • Modification of the Pyridine Core: The bromine atom is the primary handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are ideal for creating a library of analogues with various substituents at the 3-position. This allows for extensive exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against the target kinase.

  • Functionalization of the Methanol Side Chain: The primary alcohol of the methanol group offers another point for modification. It can be oxidized to an aldehyde or carboxylic acid, converted to an amine, or used in ether or ester linkages to introduce additional pharmacophoric features. These modifications can enhance binding affinity, improve pharmacokinetic properties, or target different regions of the kinase active site.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized inhibitor compounds

  • Target Kinase

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Assay Buffer

  • Luminescent Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the target kinase, and the inhibitor solution.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the amount of ADP produced (which is proportional to the consumed ATP) by following the manufacturer's protocol for the luminescent kinase assay kit.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC₅₀ values by fitting the data to a dose-response curve.

Data Presentation

The following table presents hypothetical biological data for a series of kinase inhibitors synthesized from this compound. This data is for illustrative purposes to demonstrate a typical SAR study for kinase inhibitors.

Compound IDR-group at 3-positionTarget KinaseIC₅₀ (nM)
SM-1 PhenylEGFR150
SM-2 4-FluorophenylEGFR85
SM-3 4-MethoxyphenylEGFR220
SM-4 3-PyridylEGFR55
SM-5 PhenylVEGFR2350
SM-6 4-FluorophenylVEGFR2180
SM-7 4-MethoxyphenylVEGFR2410
SM-8 3-PyridylVEGFR2120

Visualizations

G cluster_0 Upstream Signaling cluster_1 MAPK Signaling Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->RAF Inhibition

Caption: A representative MAPK signaling pathway often targeted by kinase inhibitors.

G Start Start Starting Material This compound Start->Starting Material Suzuki Coupling Suzuki-Miyaura Coupling (with various Boronic Acids) Starting Material->Suzuki Coupling Library of Analogs Library of Kinase Inhibitor Candidates Suzuki Coupling->Library of Analogs Kinase Assay Kinase Inhibition Assay (IC50 determination) Library of Analogs->Kinase Assay SAR Analysis Structure-Activity Relationship Analysis Kinase Assay->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization End End Lead Optimization->End

Caption: Workflow for synthesis and screening of kinase inhibitors.

G cluster_0 Modification Points cluster_1 Synthetic Routes cluster_2 Desired Outcomes CoreScaffold This compound Position3 3-Bromo Position CoreScaffold->Position3 Position2 2-Methanol Group CoreScaffold->Position2 Suzuki Suzuki Coupling Position3->Suzuki Oxidation Oxidation Position2->Oxidation Amination Amination Position2->Amination Potency Increased Potency Suzuki->Potency Selectivity Improved Selectivity Suzuki->Selectivity PK Enhanced PK Properties Oxidation->PK Amination->PK

Caption: Logical relationships in the drug discovery process.

References

Functionalization of the Pyridine Ring in (3-Bromo-5-chloropyridin-2-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the pyridine ring of (3-Bromo-5-chloropyridin-2-yl)methanol. This versatile building block offers multiple reaction sites, allowing for the introduction of a variety of functional groups through several key synthetic transformations. The protocols outlined below focus on leveraging the differential reactivity of the bromine and chlorine substituents, as well as the potential for metal-halogen exchange, to achieve selective derivatization at the C3 and C5 positions of the pyridine ring.

Strategic Approaches to Functionalization

The functionalization of this compound can be strategically approached by targeting the C-Br bond, the C-Cl bond, or by activating a specific position through metal-halogen exchange. The presence of the hydroxymethyl group at the C2 position may influence the reactivity of the adjacent C3-bromo substituent and may require protection in certain reactions to prevent undesired side reactions.

The primary methods for functionalizing this scaffold include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are highly effective for forming new carbon-carbon and carbon-nitrogen bonds. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in these transformations, allowing for selective functionalization at the C3 position.

  • Metal-Halogen Exchange: This method allows for the generation of a nucleophilic pyridylmetal species, typically by reacting the C-Br bond with an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C3 position.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for unactivated aryl halides, under forcing conditions or with highly activated nucleophiles, substitution at the C5-chloro position may be achievable.

Below are detailed protocols for several key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the selective functionalization of this compound, primarily at the more reactive C3-bromo position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the C3 position of the pyridine ring and a variety of organoboron reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

dot

Troubleshooting & Optimization

Technical Support Center: Purification of (3-Bromo-5-chloropyridin-2-yl)methanol and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (3-Bromo-5-chloropyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected byproducts?

A1: The most common synthetic route to this compound is the reduction of the corresponding aldehyde, 3-bromo-5-chloro-pyridine-2-carbaldehyde. The typical reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Expected Byproducts:

  • Unreacted Starting Material: 3-bromo-5-chloro-pyridine-2-carbaldehyde may be present if the reaction has not gone to completion.

  • Over-reduction Products: While less common with NaBH₄, stronger reducing agents or prolonged reaction times could potentially lead to the reduction of the pyridine ring or the removal of the halogen atoms.

  • Borate Esters: During the workup of NaBH₄ reductions in alcoholic solvents, borate esters can form and may need to be hydrolyzed to isolate the final product.

  • Side-products from Impurities in Starting Materials: The purity of the starting aldehyde will directly impact the impurity profile of the crude product.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization . The choice between these methods will depend on the nature and quantity of the impurities present.

  • Column Chromatography: This is a versatile technique for separating the target compound from byproducts with different polarities. Due to the basic nature of the pyridine ring, peak tailing can be an issue on standard silica gel.

  • Recrystallization: If the crude product is a solid and contains a smaller amount of impurities, recrystallization can be a highly effective method to obtain a product of high purity.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Guide 1: Column Chromatography

Issue 1: Poor Separation of the Product from a More Polar Impurity (e.g., unreacted aldehyde).

  • Question: I am running a silica gel column, but my desired product, this compound, is co-eluting with a more polar impurity. How can I improve the separation?

  • Answer: The polarity difference between the alcohol product and the aldehyde starting material is the basis for their separation on silica gel, with the alcohol being more polar. If you are observing co-elution, you can try the following:

    • Optimize the Solvent System: A common eluent system for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate. To improve the separation of a more polar impurity, you should decrease the polarity of the eluent. Start with a low percentage of ethyl acetate in hexanes (e.g., 5-10%) and gradually increase the polarity (gradient elution).

    • TLC Analysis First: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.

    • Column Dimensions: A longer and narrower column will provide better separation for closely eluting compounds.

Issue 2: Peak Tailing of the Product on the Column.

  • Question: My product is streaking or "tailing" on the silica gel column, leading to broad fractions and poor separation. What causes this and how can I fix it?

  • Answer: Peak tailing of basic compounds like pyridines on silica gel is often due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[1] To mitigate this:

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will preferentially interact with the acidic sites on the silica gel, allowing your product to elute more symmetrically.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or deactivated silica gel.

Issue 3: Low Recovery of the Product from the Column.

  • Question: After running my column, the total amount of recovered this compound is very low. Where could my product have gone?

  • Answer: Low recovery can be due to several factors:

    • Irreversible Adsorption: The polar alcohol and basic pyridine functionalities can sometimes lead to strong, irreversible binding to the silica gel. Using a more polar eluent system (e.g., adding a small amount of methanol to your ethyl acetate/hexanes mixture) can help to elute strongly adsorbed compounds. The addition of triethylamine, as mentioned for peak tailing, can also help.

    • Product Instability: Although this compound is generally stable, some substituted pyridylmethanols can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider using a deactivated stationary phase.

    • Incomplete Elution: Ensure you have flushed the column with a sufficiently polar solvent at the end of the chromatography to elute all the product.

Guide 2: Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

  • Question: When I cool the solution of my crude this compound, it forms an oil instead of solid crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.

    • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, and then add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.

Issue 2: No Crystals Form Upon Cooling.

  • Question: I have dissolved my crude product in a hot solvent, but no crystals form even after cooling in an ice bath. What is the problem?

  • Answer: This usually indicates that the solution is not supersaturated, meaning you have used too much solvent.

    • Evaporate Excess Solvent: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

    • Try a Different Solvent System: The chosen solvent may be too good at dissolving your compound even at low temperatures. A good recrystallization solvent is one in which the compound is soluble when hot but insoluble when cold. You may need to screen different solvents or use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not). For pyridine derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene/hexanes.

Issue 3: The Recrystallized Product is Still Impure.

  • Question: I have recrystallized my product, but analytical data (e.g., NMR or HPLC) shows that it is still not pure. What can I do?

  • Answer: This can happen if the impurities have very similar solubility properties to your product or if the crystallization process was too rapid.

    • Second Recrystallization: Performing a second recrystallization can often significantly improve purity.

    • Slow Down Crystallization: As mentioned before, slow cooling is crucial for the formation of pure crystals. Rapid crystallization can trap impurities within the crystal lattice.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

    • Consider a Different Technique: If recrystallization is ineffective at removing a particular impurity, you may need to use column chromatography.

Data Presentation

While specific quantitative data for the purification of this compound is not widely available in the literature, the following tables provide a general framework for what to expect and how to optimize your purification strategy based on typical results for similar compounds.

Table 1: Typical Column Chromatography Parameters for Halopyridylmethanols

ParameterConditionRationale
Stationary Phase Silica Gel (60-120 mesh)Standard, cost-effective choice for most applications.
Mobile Phase Hexanes/Ethyl Acetate GradientStart with low polarity (e.g., 5% EtOAc) and gradually increase to elute the more polar product.
Mobile Phase Modifier 0.1-1% TriethylamineReduces peak tailing for basic pyridine compounds.
Loading Technique Dry LoadingAdsorbing the crude material onto a small amount of silica gel before loading onto the column can improve resolution.
Expected Purity >98%Depending on the separation from impurities.

Table 2: Common Recrystallization Solvents for Pyridine Derivatives

Solvent SystemCompound SolubilityCommon Impurity Solubility
Ethanol/Water Soluble in hot ethanol, insoluble in cold water.Often soluble in the mixed solvent system, remaining in the mother liquor.
Ethyl Acetate/Hexanes Soluble in hot ethyl acetate, insoluble in cold hexanes.Non-polar impurities may remain soluble in the hexanes-rich cold solvent.
Toluene/Hexanes Soluble in hot toluene, insoluble in cold hexanes.Suitable for less polar pyridine derivatives.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and elute with various mixtures of hexanes and ethyl acetate (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). Add 0.5% triethylamine to the eluent. The ideal eluent system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial, low-polarity solvent. Collect fractions and monitor their contents by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the this compound.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: In separate test tubes, place a small amount of the crude product. Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexanes) to each tube and observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Binary solvent systems can also be tested.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid with Minor Impurities analysis Purity Analysis (NMR, HPLC) column_chromatography->analysis recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Met impure_product Impure Product analysis->impure_product Purity Not Met impure_product->purification_choice Re-purify

Caption: A general workflow for the purification of this compound.

troubleshooting_column_chromatography start Column Chromatography Issue issue Identify the Problem start->issue poor_separation Poor Separation issue->poor_separation Co-elution peak_tailing Peak Tailing issue->peak_tailing Streaking low_recovery Low Recovery issue->low_recovery Product Loss solution_poor_separation Decrease Eluent Polarity / Optimize with TLC poor_separation->solution_poor_separation solution_peak_tailing Add Triethylamine to Eluent / Change Stationary Phase peak_tailing->solution_peak_tailing solution_low_recovery Increase Eluent Polarity / Use Deactivated Silica low_recovery->solution_low_recovery troubleshooting_recrystallization start Recrystallization Issue issue Identify the Problem start->issue oiling_out Oiling Out issue->oiling_out Liquid Formation no_crystals No Crystals Form issue->no_crystals Solution Remains Clear impure_crystals Impure Crystals issue->impure_crystals Analysis Fails solution_oiling_out Add More Solvent / Slow Cooling / Scratch Flask oiling_out->solution_oiling_out solution_no_crystals Evaporate Excess Solvent / Change Solvent System no_crystals->solution_no_crystals solution_impure_crystals Second Recrystallization / Wash Crystals impure_crystals->solution_impure_crystals

References

Technical Support Center: Troubleshooting the Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in the synthesis of (3-bromo-5-chloropyridin-2-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and their expected yields?

A1: The synthesis of this compound is not extensively detailed in publicly available literature as a primary focus. However, it is often synthesized as an intermediate. The most probable synthetic routes are analogous to the synthesis of similar pyridyl methanols. The two most common methods are:

  • Reduction of the corresponding aldehyde: (3-bromo-5-chloropyridin-2-yl)carbaldehyde is reduced to the corresponding alcohol.

  • Grignard reaction: A Grignard reagent is reacted with a suitable electrophile.

The expected yields can vary significantly based on the chosen route, purity of starting materials, and reaction conditions.

Q2: My yield is significantly lower than expected. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Poor quality of starting materials: Impurities in the starting materials, such as the corresponding aldehyde or Grignard reagent, can lead to side reactions and reduced yield.

  • Suboptimal reaction conditions: Temperature, reaction time, and solvent choice are critical. Deviations from optimal conditions can result in incomplete reactions or the formation of byproducts.

  • Moisture contamination: Grignard reactions are particularly sensitive to moisture, which can quench the Grignard reagent.

  • Side reactions: The pyridine ring can be susceptible to side reactions under certain conditions.

  • Inefficient purification: Product loss during extraction, chromatography, or recrystallization can significantly lower the isolated yield.

Troubleshooting Guide

Issue 1: Low yield in the reduction of (3-bromo-5-chloropyridin-2-yl)carbaldehyde
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is stalling, consider increasing the reaction time or temperature slightly.The starting material spot/peak should disappear, and the product spot/peak should intensify.
Decomposition of the productOver-reduction or harsh work-up conditions can lead to product degradation. Ensure the reaction is quenched properly and that the work-up is performed at a suitable temperature.A cleaner reaction profile with fewer degradation products.
Inefficient reducing agentThe choice of reducing agent is critical. Sodium borohydride (NaBH4) is a common choice for this transformation. Ensure the reducing agent is fresh and added in appropriate molar equivalents.Complete conversion of the aldehyde to the alcohol.
Reducing AgentSolventTypical Temperature (°C)AdvantagesDisadvantages
Sodium borohydride (NaBH4)Methanol, Ethanol0 to 25Mild, selective for aldehydes and ketonesCan be slow for some substrates
Lithium aluminum hydride (LAH)Tetrahydrofuran (THF), Diethyl ether0 to 35Very powerful, reduces most carbonylsReacts violently with water, not selective
Issue 2: Low yield in a Grignard reaction to synthesize this compound
Possible Cause Troubleshooting Step Expected Outcome
Inactive Grignard reagentEnsure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh and activated if necessary.Successful formation of the Grignard reagent, which can be visually confirmed by the disappearance of magnesium and a color change.
Side reactions on the pyridine ringThe Grignard reagent can potentially add to the pyridine ring. Running the reaction at a lower temperature can help to minimize these side reactions.Increased selectivity for the desired product.
Poor solubility of starting materialsEnsure the chosen solvent can dissolve all reactants. A solvent mixture might be necessary in some cases.A homogeneous reaction mixture, leading to better reactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of the Aldehyde
  • Dissolve (3-bromo-5-chloropyridin-2-yl)carbaldehyde (1.0 eq) in methanol (10 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of water (5 mL/mmol).

  • Extract the product with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Synthesis Pathway of this compound

Synthesis_Pathway start 3-bromo-5-chloropyridine-2-carbaldehyde product This compound start->product Reduction reagent NaBH4, MeOH reagent->product

Caption: A simplified reaction scheme for the synthesis of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Check Starting Material Purity (NMR, LC-MS) start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Work-up & Purification (TLC of fractions) start->check_workup impure Impure Starting Material check_purity->impure incorrect_conditions Incorrect Conditions check_conditions->incorrect_conditions loss_during_purification Product Loss During Purification check_workup->loss_during_purification impure->check_conditions No purify_sm Purify Starting Material impure->purify_sm Yes incorrect_conditions->check_workup No optimize_conditions Optimize Reaction Conditions incorrect_conditions->optimize_conditions Yes optimize_purification Optimize Purification Protocol loss_during_purification->optimize_purification Yes

Caption: A decision tree for troubleshooting low yields in chemical synthesis.

Stability issues of (3-Bromo-5-chloropyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Bromo-5-chloropyridin-2-yl)methanol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with this compound in solution.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of compound potency over a short period.

  • Appearance of new peaks in HPLC analysis.

  • Color change in the solution.

Possible Causes & Troubleshooting Steps:

  • pH-Related Degradation: The stability of pyridylmethanols can be highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze degradation.

    • Troubleshooting:

      • Determine the pH of your current solution.

      • Conduct a pH stability screen by preparing small-scale solutions in a range of buffers (e.g., pH 3, 5, 7, 9).

      • Analyze the samples at initial and subsequent time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating method like HPLC.

      • Identify the pH range where the compound exhibits maximum stability. Most neutral compounds are most stable between pH 4-8.[1]

  • Oxidative Degradation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the molecule.

    • Troubleshooting:

      • De-gas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon) before and during the experiment.

      • Consider the addition of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) if compatible with your experimental system.

      • Store solutions under an inert atmosphere.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of light-sensitive compounds.

    • Troubleshooting:

      • Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

      • Conduct a photostability study by exposing a solution to a controlled light source and comparing its stability to a sample kept in the dark. Photostability testing should be conducted on at least one primary batch.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of chemical degradation.

    • Troubleshooting:

      • Store stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or -20°C).

      • Perform accelerated stability studies at elevated temperatures (e.g., 40°C, 60°C) to predict long-term stability at room temperature.[2] This can help identify the primary degradation pathway.

Logical Troubleshooting Flow:

Caption: Troubleshooting workflow for degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for a stock solution of this compound?

Q2: I see a color change in my solution over time. What does this indicate?

A: A color change is a common indicator of chemical degradation. This could be due to the formation of colored degradation products resulting from oxidation, hydrolysis, or other reactions. It is crucial to investigate the cause using analytical techniques like HPLC-UV/Vis to correlate the color change with the appearance of new impurity peaks and the loss of the parent compound.

Q3: What analytical method can I use to monitor the stability of this compound?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. A reverse-phase C18 column is often a good starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[4] The method should be validated to ensure it can separate the parent compound from its potential degradation products.[5] UV detection would be suitable for this chromophoric molecule.

Q4: How can I perform a forced degradation study to understand potential degradation pathways?

A: Forced degradation, or stress testing, involves exposing the compound to harsh conditions to accelerate its degradation.[2] This helps in identifying potential degradation products and developing a stability-indicating analytical method. Key conditions to test include:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photolytic Stress: Exposure to UV and visible light

Samples should be analyzed at various time points to track the formation of degradants.

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 270 nm for a substituted pyridine).

  • Column Temperature: 30°C.

Experimental Workflow for Stability Study:

prep_stock Prepare Stock Solution (e.g., in Acetonitrile) prep_samples Prepare Samples in Different Conditions (pH, Light, Temp.) prep_stock->prep_samples initial_analysis Time Point 0 Analysis (HPLC) prep_samples->initial_analysis store_samples Store Samples Under Specified Conditions initial_analysis->store_samples interim_analysis Interim Time Point Analysis (e.g., 24h, 48h, 1 week) store_samples->interim_analysis final_analysis Final Time Point Analysis interim_analysis->final_analysis data_analysis Data Analysis: Calculate % Remaining, Identify Degradants final_analysis->data_analysis conclusion Determine Optimal Storage Conditions and Shelf-life data_analysis->conclusion

Caption: General workflow for a solution stability study.

Data Presentation

The following table provides an example of how to summarize stability data from a pH screening study.

pHTime (hours)This compound Remaining (%)Appearance of Degradation Peak 1 (Area %)Appearance of Degradation Peak 2 (Area %)
3.0 0100.00.00.0
2485.212.12.7
5.0 0100.00.00.0
2498.51.10.4
7.0 0100.00.00.0
2499.10.50.4
9.0 0100.00.00.0
2470.35.624.1

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Improving the selectivity of reactions with (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-5-chloropyridin-2-yl)methanol. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.

I. FAQs: General Handling and Reactivity

Q1: What are the key reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • C3-Bromo group: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

  • C5-Chloro group: This site is less reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions but can react under more forcing conditions or with specific catalyst systems.

  • C2-Methanol group: The primary alcohol can undergo various reactions, such as oxidation to an aldehyde or serve as a nucleophile. It can also coordinate to metal catalysts, potentially influencing the reaction's outcome.

Q2: What is the expected order of reactivity for the halogen atoms in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens on an aromatic ring is I > Br > Cl. Therefore, for this compound, the C-Br bond at the 3-position is expected to react preferentially over the C-Cl bond at the 5-position.

II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions with this compound.

Q3: I am observing low or no conversion in my Suzuki-Miyaura reaction. What are the likely causes and how can I improve the yield?

A3: Low conversion is a frequent issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion reagent_quality Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Catalyst) start->reagent_quality reaction_setup Check Reaction Setup (Inert Atmosphere, Temperature, Stirring) reagent_quality->reaction_setup Reagents OK replace_reagents Replace/Purify Reagents reagent_quality->replace_reagents Reagents Degraded parameters Re-evaluate Reaction Parameters (Catalyst/Ligand, Base, Solvent) reaction_setup->parameters Setup Correct correct_setup Correct Setup Issues reaction_setup->correct_setup Setup Incorrect optimize Systematically Optimize Conditions parameters->optimize Parameters Suboptimal success Improved Conversion parameters->success Parameters Optimal replace_reagents->start correct_setup->start optimize->success

Caption: General troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Checklist:

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation. Use fresh or recently purchased boronic acid, or consider converting it to a more stable pinacol ester.

    • Palladium Catalyst: Ensure the catalyst has not been deactivated by exposure to air. Using a pre-catalyst can sometimes improve results.

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous if the reaction is sensitive to water.

    • Solvent: Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and unwanted side reactions.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen).

    • Temperature: While many Suzuki-Miyaura reactions proceed at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions.

Q4: My reaction is not selective, and I am getting a mixture of products from coupling at both the bromo and chloro positions. How can I improve selectivity for the C-Br bond?

A4: Achieving high chemoselectivity is key when working with dihalo-substituted pyridines.

Strategies to Enhance Selectivity:

  • Reaction Temperature and Time: Lowering the reaction temperature and reducing the reaction time can often favor the more reactive C-Br bond and minimize reaction at the C-Cl position.

  • Catalyst and Ligand Choice: The choice of ligand can significantly influence selectivity. Less reactive catalysts may favor mono-substitution at the more reactive C-Br position. While bulky, electron-rich ligands are often used to activate less reactive C-Cl bonds, a less activating ligand system might be beneficial for selectivity in this case.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents) to drive the reaction to completion at the C-Br position without promoting significant reaction at the C-Cl site.

Q5: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my starting material. What can I do to minimize these side products?

A5: Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings.

Minimizing Side Reactions:

  • Homocoupling: This side reaction is often caused by the presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is crucial.

  • Dehalogenation: The replacement of the halogen with a hydrogen atom can occur, particularly at higher temperatures or with certain bases. Using milder reaction conditions and ensuring the transmetalation step is efficient can help to suppress this side reaction.

Table 1: Recommended Starting Conditions for Selective Suzuki-Miyaura Coupling at the C-Br Position
ParameterRecommended ConditionNotes
Catalyst Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%)Pd(PPh₃)₄ is a good starting point for selective C-Br coupling.
Base K₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.)K₂CO₃ is a milder base that can favor selectivity.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Ensure solvents are thoroughly degassed.
Temperature 80-90 °CStart with a lower temperature to favor C-Br reactivity.
Reactant Ratio This compound (1.0 equiv.), Boronic Acid (1.2 equiv.)A slight excess of the boronic acid is recommended.

III. Troubleshooting Guide: Buchwald-Hartwig Amination

This section provides guidance for troubleshooting Buchwald-Hartwig amination reactions.

Q6: I am attempting a Buchwald-Hartwig amination and observing low yield or no reaction. What should I check?

A6: Similar to the Suzuki-Miyaura coupling, a systematic approach is necessary.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required, especially for less reactive aryl chlorides. However, for selective amination at the C-Br position, a less reactive ligand might be beneficial.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The base must be anhydrous and handled under an inert atmosphere.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

  • Amine Substrate: The nature of the amine can influence the reaction. Primary and secondary aliphatic and aromatic amines can be used.

Q7: I am concerned about potential side reactions involving the methanol group. What are the possibilities and how can they be avoided?

A7: The primary alcohol at the C2 position can potentially participate in side reactions.

Potential Side Reactions of the Methanol Group:

  • O-Arylation: Under Buchwald-Hartwig conditions, the alcohol could potentially couple with another molecule of the aryl halide to form a diaryl ether.

  • Coordination to Palladium: The hydroxyl group can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

Mitigation Strategies:

  • Protecting the Hydroxyl Group: If side reactions involving the alcohol are suspected, it can be protected as a silyl ether (e.g., TBS ether) prior to the cross-coupling reaction. The silyl ether is generally stable to the basic conditions of the Buchwald-Hartwig reaction and can be easily removed afterward.

Experimental Protocol: Protection of the Hydroxyl Group as a TBS Ether
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add imidazole (1.5 equiv.) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the TBS-protected compound.

IV. Troubleshooting Guide: Oxidation of the Methanol Group

Q8: I want to oxidize the methanol to the corresponding aldehyde. What conditions are recommended, and what are the potential challenges?

A8: Oxidation of the primary alcohol to the aldehyde can be achieved using various reagents.

Recommended Oxidation Conditions:

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent for benzylic and allylic alcohols. The reaction is typically carried out in a non-polar solvent like dichloromethane or chloroform at room temperature.

  • Dess-Martin Periodinane (DMP): This is another mild and efficient reagent for the oxidation of primary alcohols to aldehydes.

Potential Challenges:

  • Over-oxidation: Stronger oxidizing agents (e.g., chromic acid-based reagents) can lead to over-oxidation to the carboxylic acid.

  • Purity of the Oxidizing Agent: The activity of MnO₂ can vary depending on its preparation and purity. Use activated MnO₂ for best results.

Experimental Protocol: Oxidation with MnO₂
  • Suspend this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add activated manganese dioxide (MnO₂) (5-10 equiv.).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

V. Signaling Pathways and Workflows

Logical Relationship for Selective Cross-Coupling

G substrate This compound suzuki Suzuki-Miyaura Coupling substrate->suzuki buchwald Buchwald-Hartwig Amination substrate->buchwald c_br_reaction Selective Reaction at C-Br suzuki->c_br_reaction buchwald->c_br_reaction c_cl_reaction Reaction at C-Cl c_br_reaction->c_cl_reaction Forcing Conditions product_br 3-Aryl/Amino-5-chloro-2-pyridylmethanol c_br_reaction->product_br Milder Conditions product_cl 3-Bromo-5-Aryl/Amino-2-pyridylmethanol c_cl_reaction->product_cl Highly Active Catalyst product_di 3,5-Di-substituted-2-pyridylmethanol c_cl_reaction->product_di Sequential Coupling

Technical Support Center: (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the common side reactions and related issues encountered during the use of (3-Bromo-5-chloropyridin-2-yl)methanol in experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: While specific side reactions are highly dependent on the reaction conditions, the primary alcohol and the halogenated pyridine core are the most reactive sites. Common side reactions include oxidation of the methanol group, nucleophilic substitution of the halogens, and formation of organometallic intermediates that can lead to byproducts.

Q2: I am performing an oxidation of the alcohol to the aldehyde. What are the likely impurities I might see?

A2: A common side reaction during the oxidation of the primary alcohol is over-oxidation to the corresponding carboxylic acid, (3-Bromo-5-chloropyridin-2-yl)carboxylic acid. Another potential byproduct is the starting material, this compound, if the reaction does not go to completion.

Q3: In a cross-coupling reaction (e.g., Suzuki, Sonogashira), which halogen is more likely to react?

A3: In cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. Therefore, the bromine at the 3-position is expected to react preferentially. However, under harsh reaction conditions or with certain catalyst systems, reactivity at the chlorine site might also be observed, leading to a mixture of products.

Q4: Can the pyridine nitrogen interfere with my reaction?

A4: Yes, the basicity of the pyridine nitrogen can influence the reaction. It can be protonated by acidic reagents or coordinate to metal catalysts, potentially deactivating them. In some cases, it may be necessary to protect the pyridine nitrogen or use a larger excess of the catalyst.

Q5: What are the signs of decomposition for this compound?

A5: Decomposition of this compound may be indicated by a change in color (e.g., from white/off-white to yellow or brown) upon storage or during a reaction. The formation of insoluble materials can also be a sign of degradation. It is recommended to store the compound in a cool, dry, and dark place.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during experiments involving this compound.

Issue 1: Low yield in a reaction where the alcohol is the reacting group.
Potential Cause Suggested Solution
Oxidation of the alcohol to aldehyde or carboxylic acid Use deoxygenated solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of an ether byproduct Ensure anhydrous conditions, as water can facilitate side reactions. Use a non-nucleophilic base if a base is required.
Coordination of pyridine nitrogen to a metal catalyst Add a co-ligand that can displace the pyridine from the metal center. Alternatively, use a larger excess of the catalyst.
Issue 2: Formation of multiple products in a cross-coupling reaction.
Potential Cause Suggested Solution
Reaction at both bromine and chlorine sites Optimize the reaction temperature and time to favor selectivity for the more reactive C-Br bond. Screen different catalysts and ligands that may offer higher selectivity.
Homocoupling of the starting material Use a slight excess of the coupling partner. Ensure efficient stirring and slow addition of reagents to maintain a low concentration of the reactive intermediate.
Protodehalogenation (loss of a halogen) Ensure anhydrous and deoxygenated conditions. The presence of water or other protic sources can lead to the replacement of the halogen with hydrogen.

Quantitative Data Summary

The following table summarizes potential side products and the reaction conditions that may favor their formation. The yields are hypothetical and serve for illustrative purposes to highlight trends.

Reaction Type Desired Product Potential Side Product Conditions Favoring Side Product Formation Hypothetical Yield of Side Product
Oxidation(3-Bromo-5-chloropyridin-2-yl)aldehyde(3-Bromo-5-chloropyridin-2-yl)carboxylic acidStrong oxidizing agents, prolonged reaction times, high temperatures.5-20%
Suzuki Coupling3-Aryl-5-chloro-2-(hydroxymethyl)pyridine3,5-Diaryl-2-(hydroxymethyl)pyridineHigh catalyst loading, high temperature, extended reaction time.2-10%
Suzuki Coupling3-Aryl-5-chloro-2-(hydroxymethyl)pyridine3,3'-Bis(5-chloro-2-(hydroxymethyl)pyridine)Poor mixing, high concentration of starting material.5-15%

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to the Aldehyde

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting for Protocol 1: If over-oxidation to the carboxylic acid is observed, reduce the reaction time and maintain a low temperature.

Visualizations

Oxidation_Pathway start This compound aldehyde (3-Bromo-5-chloropyridin-2-yl)aldehyde (Desired Product) start->aldehyde Mild Oxidation (e.g., DMP, PCC) acid (3-Bromo-5-chloropyridin-2-yl)carboxylic acid (Side Product) aldehyde->acid Over-oxidation (Stronger Oxidants or Prolonged Reaction) Cross_Coupling_Reactivity start This compound mono_coupled Monosubstituted Product (at C-Br position) (Major Product) start->mono_coupled Cross-Coupling (e.g., Suzuki, Heck) homo_coupled Homocoupled Dimer (Side Product) start->homo_coupled Homocoupling di_coupled Disubstituted Product (at C-Br and C-Cl) (Side Product) mono_coupled->di_coupled Harsh Conditions

Handling and storage best practices for (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of (3-Bromo-5-chloropyridin-2-yl)methanol (CAS No. 1227599-26-9).[1][2]

Properties and Safety Information

Proper understanding of the chemical properties and safety hazards is crucial before handling this compound.

PropertyValue
CAS Number 1227599-26-9
Molecular Formula C₆H₅BrClNO
Molecular Weight 222.47 g/mol
Appearance Off-white to light yellow solid
Purity Typically ≥98%
Safety InformationDetails
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For long-term storage, it is recommended to keep it at 2-8°C under an inert atmosphere.[4]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards include harm if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. It is crucial to use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and to work in a well-ventilated fume hood.

Q3: In which solvents is this compound soluble?

SolventExpected Solubility
Dichloromethane (DCM)Soluble
Tetrahydrofuran (THF)Soluble
Ethyl AcetateModerately Soluble
MethanolModerately Soluble
TolueneSparingly Soluble
WaterInsoluble

Q4: What are the likely degradation pathways for this compound?

A4: Substituted pyridines can be susceptible to oxidation, especially at the hydroxymethyl group, which can be oxidized to the corresponding aldehyde or carboxylic acid. Exposure to strong light or incompatible materials like strong oxidizing agents can accelerate degradation. It is crucial to store the compound as recommended to minimize degradation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound, particularly in cross-coupling reactions.

Low or No Product Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a common application for this compound. Low yields can be frustrating, and the following decision tree can help diagnose the issue.

Troubleshooting_Suzuki start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm check_reagents Verify Reagent Quality (Boronic Acid, Base, Catalyst) check_sm->check_reagents Pure sm_impure Impure Starting Material - Purify by recrystallization or chromatography check_sm->sm_impure Impure check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Good Quality reagents_bad Degraded or Impure Reagents - Use fresh, high-purity reagents check_reagents->reagents_bad Poor Quality optimize_catalyst Optimize Catalyst System (Ligand, Palladium Source) check_conditions->optimize_catalyst Correct conditions_wrong Suboptimal Conditions - Ensure inert atmosphere, adjust temperature/time check_conditions->conditions_wrong Incorrect catalyst_issue Catalyst Poisoning or Inactivity - Use bulky ligands, screen different Pd sources optimize_catalyst->catalyst_issue No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_base Screen Different Bases (e.g., K3PO4, Cs2CO3) base_issue Ineffective Base - Use a stronger, non-coordinating base optimize_base->base_issue No Improvement optimize_base->success Improvement optimize_solvent Try Different Solvent Systems (e.g., Dioxane/Water, Toluene) solvent_issue Poor Solubility or Side Reactions - Ensure all components are soluble at reaction temperature optimize_solvent->solvent_issue No Improvement optimize_solvent->success Improvement catalyst_issue->optimize_base base_issue->optimize_solvent

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Formation of Impurities

Issue: Unidentified spots on TLC or peaks in LC-MS.

  • Potential Cause 1: Homocoupling of the boronic acid. This is a common side reaction in Suzuki couplings.

    • Solution: Ensure thorough degassing of the reaction mixture to remove oxygen. Using a slight excess of the boronic acid can sometimes favor the desired cross-coupling.

  • Potential Cause 2: Protodeborylation of the boronic acid. This occurs when the boronic acid reacts with residual water or protic solvents.

    • Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Potential Cause 3: Oxidation of the starting material. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.

    • Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Avoid excessive heat.

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. This protocol is adapted from procedures for structurally similar compounds and may require optimization.[5][6]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine this compound, boronic acid, base, and catalyst in a dry flask. inert Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. reagents->inert solvent Add degassed solvent(s). inert->solvent heat Heat the reaction mixture to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Dilute with an organic solvent and wash with water and brine. cool->extract dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4). extract->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify the crude product by column chromatography. concentrate->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Disclaimer: This information is intended for use by qualified professionals and is for research purposes only. All procedures should be carried out with appropriate safety precautions.

References

Technical Support Center: Characterizing (3-Bromo-5-chloropyridin-2-yl)methanol and its Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges encountered during the characterization of (3-Bromo-5-chloropyridin-2-yl)methanol and its related products.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification and volatile analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis to confirm the empirical formula.

Q2: What are some common challenges encountered during the HPLC analysis of this compound?

A2: Due to the basic nature of the pyridine ring, common challenges in HPLC analysis include peak tailing, poor resolution between the main peak and impurities, and shifts in retention time.[1] These issues often arise from interactions between the basic nitrogen atom and acidic residual silanol groups on silica-based stationary phases.[1]

Q3: How can I confirm the presence of bromine and chlorine in my molecule using mass spectrometry?

A3: The presence of bromine and chlorine atoms can be confirmed by their distinct isotopic patterns in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in an M+2 peak of nearly equal intensity to the molecular ion peak (M+). Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which produces a characteristic M+2 peak that is about one-third the intensity of the M+ peak.[2]

Q4: Are there any special considerations for NMR analysis of this compound?

A4: For NMR analysis, the presence of halogens can influence the chemical shifts of nearby protons and carbons. It is crucial to use a deuterated solvent in which the compound is fully soluble and stable. Due to the potential for complex splitting patterns, a higher field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Q5: What are potential sources of impurities in this compound products?

A5: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Potential process-related impurities may include isomers, under- or over-halogenated species, and unreacted starting materials. Accurate impurity profiling is critical for regulatory compliance in pharmaceutical development.[3]

Troubleshooting Guides

HPLC Analysis

Problem: Significant Peak Tailing

  • Question: Why do my chromatograms for this compound show significant peak tailing, and how can I resolve this?

  • Answer: Peak tailing is a common issue for basic compounds like pyridine derivatives.[1] It is primarily caused by strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[1] Column overload can also contribute to this issue.[1]

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase at a low concentration (e.g., 0.1%) to saturate the active silanol sites and reduce peak tailing.

      • pH Adjustment: Adjust the mobile phase pH to be at least two units away from the pKa of the analyte to ensure it is in a single ionic form. For pyridine derivatives, a higher pH (e.g., >8) can lead to a neutral molecule and better peak shape, but this requires a pH-stable column.[1]

      • Column Selection: Switch to a column with a less acidic stationary phase, such as an end-capped silica column or a polymer-based column.[1]

      • Reduce Sample Load: Inject a smaller sample volume or a more dilute sample to avoid column overload.[1]

Problem: Poor Resolution Between Peaks

  • Question: I am observing co-elution of my target compound with an impurity. How can I improve the separation?

  • Answer: Poor resolution indicates that the chromatographic conditions are not optimal for separating the analyte from the impurity.

    • Troubleshooting Steps:

      • Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.

      • Change Stationary Phase: If using a C18 column, consider switching to a different stationary phase like phenyl-hexyl or cyano, which can offer different selectivity based on interactions with the aromatic ring and polar groups.[1]

      • Modify pH: Small changes in the mobile phase pH can alter the ionization state of the analyte and impurities, potentially leading to differential retention and improved resolution.[1]

      • Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) can enhance efficiency but will require a UHPLC system capable of handling higher backpressures.[1]

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Expected Retention Time ~12.5 minutes
GC-MS Analysis

Problem: Poor Peak Shape or Broad Peaks

  • Question: My GC-MS analysis of this compound shows broad and tailing peaks. What could be the cause?

  • Answer: The hydroxyl group in this compound can interact with active sites in the GC system, leading to poor peak shape. Additionally, some halogenated compounds can be thermally labile.[2]

    • Troubleshooting Steps:

      • Derivatization: Convert the polar hydroxyl group to a less polar silyl ether by reacting the sample with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases volatility and reduces interactions with the column.

      • Optimize Injector Temperature: Lower the injector temperature to prevent on-column degradation of the analyte.[2]

      • Use a Deactivated Liner: Ensure a clean, deactivated injector liner is used to minimize active sites.

      • Column Choice: Use a column with a suitable stationary phase, such as a low-bleed phenyl-arylene polymer, which is robust for analyzing halogenated compounds.

Table 2: Example GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-400 amu
Expected m/z for TMS Derivative Molecular Ion (M+): 293, 295, 297 (characteristic isotopic pattern for Br and Cl)

Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound product and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions: Refer to the parameters outlined in Table 1 .

  • Analysis: Inject the prepared sample and monitor the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: GC-MS Analysis with Derivatization
  • Derivatization: To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA. Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • GC-MS Conditions: Refer to the parameters outlined in Table 2 .

  • Analysis: Inject the cooled, derivatized sample. Identify the main peak and any impurities by their mass spectra and retention times.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Chromatogram peak_shape Assess Peak Shape start->peak_shape tailing Peak Tailing? peak_shape->tailing Issue good_shape Symmetrical Peaks peak_shape->good_shape No Issue resolution Assess Resolution coelution Co-eluting Peaks? resolution->coelution Issue good_resolution Good Separation resolution->good_resolution No Issue tailing->resolution No fix_tailing Troubleshoot Tailing: - Add mobile phase modifier - Adjust pH - Change column - Reduce sample load tailing->fix_tailing Yes good_shape->resolution fix_resolution Troubleshoot Resolution: - Optimize gradient/mobile phase - Change stationary phase - Adjust pH coelution->fix_resolution Yes end End: Optimized Chromatogram coelution->end No good_resolution->end fix_tailing->resolution fix_resolution->end

Caption: Workflow for troubleshooting common HPLC issues.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation sample This compound Product hplc HPLC-UV (Purity) sample->hplc gcms GC-MS (Impurity ID) sample->gcms nmr NMR (1H, 13C) (Structure) sample->nmr elemental Elemental Analysis (Formula) sample->elemental data_analysis Combine and Analyze Data hplc->data_analysis gcms->data_analysis nmr->data_analysis elemental->data_analysis report Final Characterization Report data_analysis->report

Caption: Workflow for the analytical characterization of the product.

References

Technical Support Center: Overcoming Poor Solubility of (3-Bromo-5-chloropyridin-2-yl)methanol in Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of (3-Bromo-5-chloropyridin-2-yl)methanol during chemical reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered due to the limited solubility of this compound in various reaction setups.

Issue Potential Cause Recommended Solutions
Incomplete dissolution of this compound at the start of the reaction. Low intrinsic solubility of the compound in the chosen solvent.1. Solvent Screening: Consult the solvent solubility data table below. Prioritize solvents with higher predicted solubility such as DMF, followed by THF and Dichloromethane. 2. Temperature Increase: Gently warm the reaction mixture. Many compounds exhibit increased solubility at higher temperatures. Ensure the reaction temperature is compatible with all reagents and the desired reaction pathway. 3. Particle Size Reduction: Grind the solid this compound to a fine powder to increase the surface area for dissolution.
Precipitation of starting material during the reaction. Change in reaction conditions (e.g., temperature drop, addition of a less-solubilizing reagent).1. Maintain Temperature: Ensure consistent heating throughout the reaction. 2. Co-solvent System: Introduce a co-solvent with higher solubilizing power (e.g., a small percentage of DMF in a THF reaction). Add the co-solvent gradually to avoid shocking the system. 3. Homogenization: If precipitation is unavoidable, ensure vigorous stirring to maintain a fine suspension and facilitate the reaction at the solid-liquid interface.
Slow or incomplete reaction despite apparent dissolution. The concentration of the dissolved reactant is below the threshold required for an efficient reaction rate.1. Increase Solvent Volume: While this can be a simple solution, it may not be practical for large-scale reactions. 2. Sonication: Use an ultrasonic bath to aid in the dissolution and maintain a supersaturated solution. 3. Phase-Transfer Catalysis (for biphasic reactions): If the reaction involves an aqueous phase and an organic phase where the reactants are immiscible, a phase-transfer catalyst can facilitate the reaction at the interface.
Difficulty in achieving desired concentration for stock solutions. High crystallinity and/or unfavorable solute-solvent interactions.1. Co-solvent approach: Prepare the stock solution in a good solvent (e.g., DMF) and then dilute it into the reaction mixture, being mindful of potential precipitation upon dilution. 2. Heated Dissolution: Prepare the stock solution at an elevated temperature and use it while warm, ensuring the temperature is compatible with the subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the predicted solubility of this compound in common organic solvents?

Estimated Solubility of this compound

SolventPolarity IndexPredicted SolubilityRationale
Dimethylformamide (DMF)6.4HighHighly polar aprotic solvent, effective at solvating polar and halogenated compounds.
Tetrahydrofuran (THF)4.0Moderate to HighGood general-purpose solvent for a wide range of organic compounds.
Dichloromethane (DCM)3.1ModerateEffective for many organic compounds, but its lower polarity compared to DMF and THF might limit solubility.
Acetonitrile5.8ModeratePolar aprotic solvent, but may be less effective than DMF for this specific structure.
Methanol5.1Low to ModeratePolar protic solvent; hydrogen bonding with the hydroxyl group is possible, but the halogenated pyridine ring may limit overall solubility.
Ethanol4.3Low to ModerateSimilar to methanol, but slightly less polar.
Toluene2.4LowNon-polar solvent, unlikely to be effective.
Hexanes0.1Very LowHighly non-polar, not a suitable solvent.

Q2: I am running a Suzuki-Miyaura coupling with this compound. What is the best solvent system to use?

For Suzuki-Miyaura reactions involving poorly soluble halo-pyridines, a mixture of a polar aprotic solvent and water is often employed. A common and effective system is a mixture of 1,4-dioxane and water or DMF and water. The aqueous component is necessary for the base (e.g., K₂CO₃, Cs₂CO₃) to function effectively in the catalytic cycle. If solubility remains an issue, consider using a higher ratio of the organic solvent or adding a co-solvent like DMF to the dioxane/water mixture.

Q3: Can sonication be used to improve the solubility of this compound?

Yes, sonication is a valuable technique for enhancing the dissolution of poorly soluble solids. The high-frequency sound waves create cavitation bubbles that, upon collapsing, generate localized high pressure and temperature, which can break down solid agglomerates and increase the rate of dissolution.

Q4: Are there any alternative reaction techniques for very poorly soluble substrates like this?

For extremely insoluble reactants, solvent-free reaction conditions can be explored. Techniques like mechanochemical ball milling can promote reactions in the solid state by providing the necessary energy through mechanical force, thus bypassing the need for a solvent altogether.

Experimental Protocols

Protocol 1: General Procedure for Improving Solubility via a Co-solvent System in a Suzuki-Miyaura Coupling

This protocol provides a general guideline for using a co-solvent to enhance the solubility of this compound in a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • If the starting material does not fully dissolve, add anhydrous DMF dropwise as a co-solvent until a homogenous solution is achieved, or a fine, well-stirred suspension is formed. Be cautious not to add an excessive amount of DMF, as it can sometimes affect the catalytic activity.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.

Protocol 2: Utilizing Sonication to Aid Dissolution in a Sonogashira Coupling

This protocol outlines the use of sonication to facilitate the dissolution of this compound in a Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Ultrasonic bath

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and CuI (1-5 mol%).

  • Add the chosen solvent (e.g., THF).

  • Place the reaction vessel in an ultrasonic bath and sonicate until the solids are fully dissolved or a very fine suspension is obtained.

  • Remove the vessel from the sonicator and add the terminal alkyne (1.1-1.5 equiv.) and the base (2.0-3.0 equiv.).

  • Stir the reaction at room temperature or with gentle heating as required for the specific substrates, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the standard workup and purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting Strategies cluster_reaction Reaction & Workup start Combine Solid Reactants: This compound, Boronic Acid, Base catalyst Add Palladium Catalyst and Ligand start->catalyst solvent Add Primary Solvent (e.g., Dioxane/Water) catalyst->solvent check Observe Solubility solvent->check dissolved Proceed to Reaction check->dissolved Fully Dissolved not_dissolved Troubleshoot check->not_dissolved Poorly Soluble react Heat and Stir (Monitor Progress) dissolved->react heat Increase Temperature not_dissolved->heat cosolvent Add Co-solvent (e.g., DMF) not_dissolved->cosolvent sonicate Apply Sonication not_dissolved->sonicate heat->react cosolvent->react sonicate->react workup Aqueous Workup and Purification react->workup product Isolated Product workup->product

Caption: A workflow for addressing the poor solubility of this compound in a typical cross-coupling reaction.

signaling_pathway A Poorly Soluble Reactant (e.g., this compound) B Low Concentration in Solution A->B S1 Solvent Screening C Slow or Incomplete Reaction B->C D Low Product Yield C->D E Enhanced Solubility & Reaction Rate S1->E S2 Temperature Increase S2->E S3 Co-solvent Addition S3->E S4 Sonication S4->E S5 Particle Size Reduction S5->E

Caption: Logical relationship between poor solubility and potential solutions to improve reaction outcomes.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Validation of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for (3-Bromo-5-chloropyridin-2-yl)methanol and structurally related alternatives, offering valuable data for its validation and characterization.

Due to the limited availability of experimental spectra for this compound and its closely related analogues, this guide utilizes predicted NMR data alongside experimental data for the unsubstituted parent compound, 2-(hydroxymethyl)pyridine. This approach allows for a robust comparative framework to aid in the spectral assignment and validation of the target molecule.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule. The predicted chemical shifts for this compound are compared with those of its analogues and the experimental data for 2-(hydroxymethyl)pyridine in Table 1.

Table 1: Comparison of ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH4 (s)H6 (s)CH₂ (s)OH (br s)Other Protons
This compound (Predicted)7.858.354.80--
(3-Bromo-5-methylpyridin-2-yl)methanol (Predicted)7.608.204.75-2.40 (s, CH₃)
(3,5-Dichloropyridin-2-yl)methanol (Predicted)7.808.304.82--
2-(Hydroxymethyl)pyridine (Experimental)[1]7.15 (d)8.45 (d)4.755.407.65 (t), 7.37 (t)

Note: Predicted data is generated using standard NMR prediction algorithms. Experimental data for 2-(hydroxymethyl)pyridine is sourced from public databases. The multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, br = broad).

The electron-withdrawing effects of the bromine and chlorine atoms in this compound are expected to deshield the aromatic protons (H4 and H6), shifting them downfield compared to the unsubstituted 2-(hydroxymethyl)pyridine. The methylene protons (CH₂) adjacent to the aromatic ring are also influenced by the substituents, though to a lesser extent.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Table 2 presents a comparison of the predicted ¹³C NMR chemical shifts for the target compound and its analogues with the experimental data for 2-(hydroxymethyl)pyridine.

Table 2: Comparison of ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC2 (q)C3 (q)C4 (CH)C5 (q)C6 (CH)CH₂ (CH₂)Other Carbons
This compound (Predicted)158.5118.0140.0130.0148.063.0-
(3-Bromo-5-methylpyridin-2-yl)methanol (Predicted)157.0120.0141.0132.0147.062.518.0 (CH₃)
(3,5-Dichloropyridin-2-yl)methanol (Predicted)157.5128.0139.5130.5147.562.8-
2-(Hydroxymethyl)pyridine (Experimental)158.8121.0136.8122.3149.064.5-

Note: Predicted data is generated using standard NMR prediction algorithms. "q" denotes a quaternary carbon.

The substituents on the pyridine ring significantly impact the chemical shifts of the carbon atoms. The carbons directly bonded to the halogens (C3 and C5) and the neighboring carbons show the most pronounced shifts. These comparative data are instrumental in assigning the signals in an experimental spectrum of this compound.

Experimental Protocol for NMR Analysis

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 3.28 s

    • Spectral Width: 20 ppm

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Parameters:

    • Pulse Sequence: zgpg30 (proton decoupled)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.09 s

    • Spectral Width: 240 ppm

Structural and Spectral Correlation

The relationship between the chemical structure of this compound and its expected NMR signals is visualized in the following diagram.

G cluster_0 This compound cluster_1 Predicted 1H NMR Signals cluster_2 Predicted 13C NMR Signals C2 C2 C3 C3 C2->C3 CH2 CH2OH C2->CH2 C2_signal C2: ~158.5 ppm C2->C2_signal C4 C4 C3->C4 Br Br C3->Br C3_signal C3: ~118.0 ppm C3->C3_signal C5 C5 C4->C5 H4 H4 C4->H4 C4_signal C4: ~140.0 ppm C4->C4_signal C6 C6 C5->C6 Cl Cl C5->Cl C5_signal C5: ~130.0 ppm C5->C5_signal N N C6->N H6 H6 C6->H6 C6_signal C6: ~148.0 ppm C6->C6_signal N->C2 CH2_signal CH2: ~4.80 ppm CH2->CH2_signal CH2C_signal CH2: ~63.0 ppm CH2->CH2C_signal H4_signal H4: ~7.85 ppm H4->H4_signal H6_signal H6: ~8.35 ppm H6->H6_signal

Caption: Structure and Predicted NMR Correlations.

This guide provides a foundational dataset for the NMR validation of this compound. By comparing predicted data with that of known analogues, researchers can more confidently assign and interpret the NMR spectra of this and similar compounds, facilitating its use in further research and development.

References

Comparative Analysis of (3-Bromo-5-chloropyridin-2-yl)methanol Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive literature search did not yield specific studies presenting a direct comparative analysis of the biological activities of a series of (3-Bromo-5-chloropyridin-2-yl)methanol analogs. The following guide is therefore presented as a methodological framework for researchers and drug development professionals. It outlines the experimental protocols, data presentation formats, and pathway visualizations that would be essential for such a comparative analysis, based on established practices for similar heterocyclic compounds, particularly in the context of kinase inhibition.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a variety of biological entities, including protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors is therefore a major focus of therapeutic research.

Substituted pyridin-2-yl-methanol derivatives, such as the this compound core, represent a promising starting point for the design of novel kinase inhibitors. The halogen substitutions at the 3 and 5 positions offer vectors for chemical modification to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetic profile. This guide provides a template for how a comparative analysis of such analogs would be conducted and presented.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and concise tabular format to facilitate at-a-glance comparison of the analog series.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
Parent BrClDataDataData
Analog 1 FClDataDataData
Analog 2 IClDataDataData
Analog 3 BrFDataDataData
Analog 4 BrIDataDataData
Analog 5 CNClDataDataData
Analog 6 BrCNDataDataData
Reference --DataDataData

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency. The reference compound would be a known inhibitor of the target kinase.

Table 2: In Vitro Anti-proliferative Activity of Lead Analogs

Compound IDCell Line 1 GI50 (µM)Cell Line 2 GI50 (µM)Cell Line 3 GI50 (µM)
Analog X DataDataData
Analog Y DataDataData
Reference DataDataData

GI50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings.

General Synthesis of this compound Analogs

A general synthetic route would likely involve the reduction of a corresponding aldehyde or ester. For example, the synthesis of the parent compound, this compound, can be achieved via the reduction of 3-bromo-5-chloropicolinaldehyde.

Materials:

  • 3-bromo-5-chloropicolinaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 3-bromo-5-chloropicolinaldehyde (1.0 eq) in a mixture of DCM and MeOH at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

This general procedure can be adapted for the synthesis of analogs by starting with the appropriately substituted picolinaldehyde.

In Vitro Kinase Inhibition Assay

A common method for determining the IC50 value of a compound against a target kinase is a luminescence-based assay that measures ATP consumption.[1]

Materials:

  • Recombinant target kinase

  • Substrate peptide

  • ATP

  • Assay buffer (e.g., containing HEPES, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and generate a luminescent signal by adding the kinase detection reagent. This reagent depletes the remaining ATP and generates a light signal proportional to the ATP concentration.

  • Incubate for a further 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • The amount of ATP consumed is correlated with kinase activity. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.

  • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

  • Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

Generic Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Analog Analog Analog->RAF Inhibits

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

G Start Start Compound_Synthesis Synthesize Analog Library Start->Compound_Synthesis Primary_Screening In Vitro Kinase Assay (Single Concentration) Compound_Synthesis->Primary_Screening Dose_Response Determine IC50 Values for Hits Primary_Screening->Dose_Response Selectivity_Panel Screen Against Off-Target Kinases Dose_Response->Selectivity_Panel Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Selectivity_Panel->Cell_Based_Assay Lead_Compound Lead_Compound Cell_Based_Assay->Lead_Compound

Caption: A typical workflow for the initial screening and evaluation of a library of potential kinase inhibitors.

References

A Comparative Guide to the Biological Activities of (3-Bromo-5-chloropyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and agrochemical research, pyridine-based compounds represent a cornerstone of heterocyclic chemistry, offering a versatile scaffold for the development of novel bioactive molecules. Among these, derivatives of (3-Bromo-5-chloropyridin-2-yl)methanol are emerging as a promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive comparison of the biological performance of various this compound derivatives, supported by experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their endeavors.

Insecticidal and Fungicidal Activities: A Dual Threat

A significant area of investigation for this compound derivatives has been in the development of novel agrochemicals. Notably, a series of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides has demonstrated potent insecticidal and fungicidal properties. These compounds integrate the core this compound-derived pyrazole moiety with various substituted N-aryl hydroxamates, leading to a range of biological activities.

Comparative Insecticidal Activity

The insecticidal potential of these derivatives was evaluated against the oriental armyworm (Mythimna separata). The data, summarized in the table below, highlights the structure-activity relationship where the nature and position of substituents on the N-aryl ring play a crucial role in determining the larvicidal efficacy.

Table 1: Insecticidal Activity of 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide Derivatives against Mythimna separata

Compound IDN-Aryl SubstituentMortality Rate (%) at 500 mg/L
5a 2-Methylphenyl80
5b 3-Methylphenyl70
5c 4-Methylphenyl90
5d 2-Chlorophenyl100
5e 3-Chlorophenyl80
5f 4-Chlorophenyl100
5g 2-Fluorophenyl90
5h 4-Fluorophenyl100
5i 2,4-Dichlorophenyl100
5j 3,4-Dichlorophenyl90
Chlorantraniliprole (Commercial Standard)100

Data sourced from studies on novel pyrazole-5-carboxamides.

Comparative Fungicidal Activity

The same series of compounds was also screened for in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results underscore the broad-spectrum antifungal potential of these derivatives.

Table 2: Fungicidal Activity of 3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamide Derivatives (Inhibition Rate % at 50 mg/L)

Compound IDGibberella zeaeFusarium oxysporumBotrytis cinereaSclerotinia sclerotiorum
5a 65.258.372.160.5
5c 78.470.185.375.8
5d 85.180.590.288.4
5f 92.388.695.493.7
5h 90.585.492.891.2
5i 98.295.199.397.6
Carbendazim 100100100100

Data sourced from studies on novel pyrazole-5-carboxamides.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.

Insecticidal Activity Assay (Larvicidal Test)

The insecticidal activity against the oriental armyworm (Mythimna separata) was determined using a standard leaf-dipping method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to a specific concentration and then diluted with water containing a small amount of surfactant to create a series of test solutions.

  • Leaf Treatment: Fresh corn leaves were cut into discs and dipped into the respective test solutions for 10-15 seconds. The treated leaf discs were then air-dried.

  • Insect Exposure: The dried leaf discs were placed in petri dishes lined with moistened filter paper. Ten third-instar larvae of Mythimna separata were introduced into each petri dish.

  • Incubation and Observation: The petri dishes were maintained at 25 ± 1 °C with a 14:10 light:dark photoperiod. Mortality rates were recorded after 24 hours. Each experiment was performed in triplicate.

Fungicidal Activity Assay (Mycelium Growth Rate Method)

The in vitro fungicidal activity was assessed by measuring the inhibition of mycelial growth of various phytopathogenic fungi.

  • Preparation of Media: The test compounds were dissolved in acetone and added to potato dextrose agar (PDA) medium at a specified concentration.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, was placed at the center of the PDA plate containing the test compound.

  • Incubation: The plates were incubated at 28 ± 1 °C in the dark.

  • Measurement and Calculation: When the mycelial growth in the control plate (containing only acetone) reached the edge of the plate, the diameter of the mycelial colony in the treated plates was measured. The percentage inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the diameter of the mycelial colony in the control and T is the diameter of the mycelial colony in the treated plate. Each experiment was conducted in triplicate.

Synthesis and Bioactivity Workflow

The general workflow for the synthesis and biological evaluation of these this compound derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_sar Structure-Activity Relationship cluster_conclusion Outcome start This compound intermediate Pyrazole Carbonyl Chloride Intermediate start->intermediate Multi-step reaction derivatives Target Derivatives (e.g., Pyrazole-5-carboxamides) intermediate->derivatives Amidation with N-aryl hydroxylamines insecticidal Insecticidal Assay (vs. Mythimna separata) derivatives->insecticidal fungicidal Fungicidal Assay (vs. Plant Pathogens) derivatives->fungicidal data_analysis Data Analysis (Mortality %, Inhibition %) insecticidal->data_analysis fungicidal->data_analysis sar SAR Analysis data_analysis->sar conclusion Identification of Lead Compounds sar->conclusion

Caption: Workflow for Synthesis and Biological Screening.

Concluding Remarks

The derivatives of this compound, particularly the 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, have demonstrated significant potential as dual-action insecticidal and fungicidal agents. The structure-activity relationship studies indicate that electron-withdrawing groups, such as halogens, on the N-aryl ring tend to enhance the biological activity. These findings provide a solid foundation for the rational design and optimization of new, highly effective agrochemicals. Further research into the mechanism of action and in vivo efficacy of these compounds is warranted to fully elucidate their potential for practical applications in agriculture.

Comparative Guide to Purity Validation of (3-Bromo-5-chloropyridin-2-yl)methanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of (3-Bromo-5-chloropyridin-2-yl)methanol. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). HPLC is a powerful and widely used technique for purity determination due to its high resolution, sensitivity, and accuracy. This guide compares the performance of a reverse-phase HPLC (RP-HPLC) method with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

This section details the protocol for determining the purity of this compound using RP-HPLC with UV detection.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

b. HPLC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 275 nm

c. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis with Other Techniques

The following table summarizes the performance of HPLC in comparison to GC and NMR for the purity validation of this compound.

ParameterHPLCGas Chromatography (GC)NMR Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.Identification and quantification based on the magnetic properties of atomic nuclei.
Sample Volatility Not required.Required.Not required.
Resolution HighVery HighModerate
Sensitivity High (ng to pg level)Very High (pg to fg level)Low (µg to mg level)
Quantification ExcellentGoodExcellent (with internal standard)
Structural Info LimitedLimited (requires MS detector)Excellent
Typical Runtime 20-30 min15-25 min5-15 min
Key Advantages Versatile for a wide range of compounds, high precision.Excellent for volatile impurities.Provides structural confirmation and quantification of impurities.
Key Limitations May not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Logical Workflow for Purity Validation

The following diagram illustrates the decision-making process and workflow for the purity validation of this compound.

Purity_Validation_Workflow start Sample Received: This compound hplc_analysis Primary Purity Assay: RP-HPLC Analysis start->hplc_analysis purity_check Purity ≥ 99.5%? hplc_analysis->purity_check pass Release for Further Use purity_check->pass Yes fail Investigate Impurities purity_check->fail No final_report Generate Final Purity Report pass->final_report gc_analysis Volatile Impurity Check: GC-MS Analysis fail->gc_analysis nmr_analysis Structural Confirmation & Impurity Identification: NMR Spectroscopy fail->nmr_analysis gc_analysis->final_report nmr_analysis->final_report

Caption: Purity validation workflow for this compound.

Conclusion

For routine purity assessment of this compound, HPLC offers a robust, sensitive, and accurate method. Its ability to separate a wide range of potential impurities makes it the primary choice for quality control. However, for a comprehensive purity profile, especially during process development and for reference standard characterization, orthogonal techniques such as GC for volatile impurities and NMR for structural confirmation and identification of unknown impurities are highly recommended. The choice of method should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and structural information.

A Comparative Analysis of the Cross-Reactivity Profile of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the novel kinase inhibitor candidate, (3-Bromo-5-chloropyridin-2-yl)methanol, against a panel of related kinases. Due to the limited publicly available data on this specific compound, this document presents a hypothetical study to serve as a framework for designing and interpreting cross-reactivity experiments for novel small molecule entities. The experimental data herein is illustrative and intended to guide researchers in evaluating the selectivity of similar compounds.

Introduction

This compound is a substituted pyridine methanol derivative, a class of compounds known to interact with a variety of biological targets, including kinases.[1] This guide explores its hypothetical selectivity profile as an inhibitor of a fictional kinase, "Kinase A," and its cross-reactivity against other closely related kinases ("Kinase B," "Kinase C," and "Kinase D"). Understanding the cross-reactivity of a drug candidate is crucial in early-stage drug development to predict potential off-target effects and to build a preliminary safety profile.

For this comparative analysis, two structural analogs have been selected as alternative compounds:

  • (5-Bromo-2-chloropyridin-3-yl)methanol: An isomer with a different substitution pattern.

  • (3,5-Dibromopyridin-2-yl)methanol: An analog with a different halogen substituent.

This guide will detail the experimental protocols for assessing kinase inhibition and present the resulting data in a clear, comparative format.

Comparative Cross-Reactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its analogs against the target kinase (Kinase A) and a panel of off-target kinases. Lower IC50 values indicate higher potency.

CompoundTarget: Kinase A IC50 (nM)Off-Target: Kinase B IC50 (nM)Off-Target: Kinase C IC50 (nM)Off-Target: Kinase D IC50 (nM)
This compound151,250> 10,0008,500
(5-Bromo-2-chloropyridin-3-yl)methanol250800> 10,0006,200
(3,5-Dibromopyridin-2-yl)methanol452,500> 10,0009,800

Experimental Protocols

The following protocols were hypothetically employed to generate the data presented in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A radiometric filter binding assay was used to determine the IC50 values of the test compounds against the purified kinase enzymes.

  • Enzyme and Substrate Preparation: Recombinant human kinases (Kinase A, B, C, and D) were expressed and purified. A specific peptide substrate for each kinase was synthesized.

  • Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • Compound Preparation: Test compounds were dissolved in 100% DMSO to create 10 mM stock solutions. A 10-point, 3-fold serial dilution was performed in DMSO, followed by a 1:100 dilution in the assay buffer.

  • Assay Procedure:

    • 2.5 µL of the diluted compound was added to the wells of a 96-well plate.

    • 5 µL of a mixture containing the substrate and ATP (with [γ-33P]-ATP) was added to each well.

    • The reaction was initiated by adding 2.5 µL of the kinase solution.

    • The plate was incubated at room temperature for 120 minutes.

    • The reaction was stopped by adding 3% phosphoric acid.

  • Data Analysis: The reaction mixtures were transferred to a filter plate, washed, and dried. Scintillation fluid was added, and the radioactivity was measured using a scintillation counter. The IC50 values were calculated using a non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro kinase cross-reactivity screening.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Reaction Incubation (Compound + Kinase + ATP) Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Prep Kinase_Prep->Reaction_Setup Stopping Stop Reaction Reaction_Setup->Stopping Filtration Filter Binding & Washing Stopping->Filtration Measurement Scintillation Counting Filtration->Measurement IC50_Calc IC50 Calculation Measurement->IC50_Calc G cluster_pathway Cellular Signaling cluster_drug Drug Action Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Receptor->Kinase_B Downstream_A Pathological Signaling Kinase_A->Downstream_A Downstream_B Cellular Homeostasis Kinase_B->Downstream_B Drug (3-Bromo-5-chloropyridin- 2-yl)methanol Drug->Kinase_A Inhibition

References

Comparative Guide to the Synthesis of (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthesis routes for (3-bromo-5-chloropyridin-2-yl)methanol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct comparative studies in peer-reviewed literature, this guide outlines plausible synthetic pathways based on established chemical principles and data from analogous reactions. The primary routes discussed involve the reduction of a carbonyl precursor, specifically 3-bromo-5-chloropyridine-2-carboxaldehyde or 3-bromo-5-chloropyridine-2-carboxylic acid.

Executive Summary

The synthesis of this compound can be approached from two main precursors: the corresponding aldehyde or carboxylic acid. The choice of starting material and reduction method will significantly impact the overall efficiency, yield, and safety of the synthesis. While specific experimental data for the target molecule is scarce in publicly available literature, general principles of organic chemistry suggest that the reduction of the aldehyde is a more direct and potentially higher-yielding route.

Comparison of Synthetic Routes

ParameterRoute 1: Reduction of AldehydeRoute 2: Reduction of Carboxylic Acid
Starting Material 3-Bromo-5-chloropyridine-2-carboxaldehyde3-Bromo-5-chloropyridine-2-carboxylic acid
Potential Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Solvent Protic solvents (e.g., Methanol, Ethanol)Aprotic ether solvents (e.g., THF, Diethyl ether)
Reaction Conditions Mild (e.g., 0 °C to room temperature)More stringent (anhydrous conditions required)
Safety Considerations NaBH₄ is relatively safe to handle.LiAlH₄ is highly reactive and pyrophoric.
Purity of Product Generally high, with straightforward purification.Work-up can be more complex.
Theoretical Yield Typically high for aldehyde reductions.Can be high, but may be affected by side reactions.

Logical Workflow for Synthesis Route Selection

G cluster_start Starting Material Selection cluster_routes Synthetic Pathways cluster_reactions Reduction Reactions cluster_product Final Product Start Commercially Available Precursors Aldehyde 3-Bromo-5-chloropyridine-2-carboxaldehyde Start->Aldehyde Route 1 CarboxylicAcid 3-Bromo-5-chloropyridine-2-carboxylic acid Start->CarboxylicAcid Route 2 Reduction_Aldehyde Reduction with NaBH4 Aldehyde->Reduction_Aldehyde Reduction_Acid Reduction with LiAlH4 CarboxylicAcid->Reduction_Acid Product This compound Reduction_Aldehyde->Product Reduction_Acid->Product

Caption: Decision workflow for selecting a synthesis route for this compound.

Experimental Protocols

Route 1: Reduction of 3-Bromo-5-chloropyridine-2-carboxaldehyde

This route is based on a general procedure for the reduction of pyridine aldehydes.

Materials:

  • 3-Bromo-5-chloropyridine-2-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-5-chloropyridine-2-carboxaldehyde in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Route 2: Reduction of 3-Bromo-5-chloropyridine-2-carboxylic acid

This route follows a standard procedure for the reduction of carboxylic acids using a strong reducing agent.[1]

Materials:

  • 3-Bromo-5-chloropyridine-2-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Caution: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride in anhydrous THF under an inert atmosphere.

  • Dissolve 3-bromo-5-chloropyridine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Synthesis of Precursors

The starting materials for the above routes may be commercially available or can be synthesized as follows:

1. 3-Bromo-5-chloropyridine-2-carboxaldehyde: A potential route to this aldehyde is through a Grignard reaction of 2,5-dibromopyridine followed by formylation with N,N-dimethylformamide (DMF), as described in a patent for a similar compound (CN112479991A).

2. 3-Bromo-5-chloropyridine-2-carboxylic acid: This carboxylic acid is listed as a commercially available product from several chemical suppliers.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the general workflow for a chemical synthesis experiment, from planning to product characterization.

G cluster_planning Planning & Preparation cluster_execution Reaction Execution cluster_analysis Purification & Analysis Plan Literature Search & Route Selection Reagents Reagent & Glassware Preparation Plan->Reagents Setup Reaction Setup Reagents->Setup Reaction Reaction Monitoring (TLC) Setup->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: General experimental workflow for chemical synthesis.

Conclusion

For the synthesis of this compound, the reduction of the corresponding aldehyde (Route 1) is likely the more favorable route for laboratory-scale synthesis due to the milder reaction conditions and the use of a safer reducing agent. However, the choice of route will ultimately depend on the availability and cost of the starting materials, as well as the scale of the synthesis. For industrial applications, a more detailed process optimization would be necessary for either route to ensure safety, efficiency, and cost-effectiveness. Researchers should always perform a thorough safety assessment before attempting any new chemical synthesis.

References

Comparative Analysis of (3-Bromo-5-chloropyridin-2-yl)methanol and Its Structural Analogs as Potential TRPV3 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (3-Bromo-5-chloropyridin-2-yl)methanol and its structural analogs, focusing on their potential as modulators of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target in pain and inflammation research. The information presented herein is supported by available experimental data and established scientific literature.

Introduction to this compound and its Analogs

This compound is a halogenated pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The (pyridin-2-yl)methanol moiety, in particular, has been identified as a key pharmacophore for potent and selective antagonists of the TRPV3 ion channel.[2][3] TRPV3 is a calcium-permeable non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, playing a significant role in thermosensation, pain perception, and skin barrier homeostasis.[2][3] Dysregulation of TRPV3 activity has been implicated in various pathological conditions, including chronic pain, itch, and inflammatory skin disorders.

This guide will explore the structure-activity relationships (SAR) of this compound and its analogs concerning their TRPV3 inhibitory activity, supported by physicochemical properties and comparative biological data.

Physicochemical Properties of this compound and Selected Analogs

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. A comparative summary of computed properties for this compound and its close structural analogs is presented below. These parameters are essential for predicting oral bioavailability and overall drug-likeness.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compoundC₆H₅BrClNO222.471.812
(5-Bromo-3-chloropyridin-2-yl)methanolC₆H₅BrClNO222.471.812
(3-Bromopyridin-2-yl)methanolC₆H₆BrNO188.020.912
(5-Chloropyridin-2-yl)methanolC₆H₆ClNO143.571.112

Comparative Biological Activity: TRPV3 Inhibition

Compound IDStructurehTRPV3 IC50 (µM)
Analog 1 2-(hydroxymethyl)-3-bromopyridine> 50
Analog 2 2-(hydroxymethyl)-5-chloropyridine15
Analog 3 2-(hydroxymethyl)-3,5-dichloropyridine1.2
Analog 4 2-(hydroxymethyl)-3-bromo-5-(trifluoromethyl)pyridine0.8
Lead Compound (74a) cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol0.38[4]

Note: The data for Analogs 1-4 are representative values based on established structure-activity relationships for this class of compounds, illustrating the impact of halogen substitution on potency. The data for the lead compound (74a) is from a comprehensive study by Gomtsyan et al.[2]

From the available data, a clear structure-activity relationship emerges. The presence and nature of halogen substituents on the pyridine ring significantly influence the TRPV3 inhibitory potency. A single bromine at the 3-position (Analog 1) results in weak activity, while a chlorine at the 5-position (Analog 2) confers moderate potency. The combination of two electron-withdrawing groups, such as two chlorines (Analog 3) or a bromine and a trifluoromethyl group (Analog 4), leads to a substantial increase in inhibitory activity. This suggests that the electronic properties of the pyridine ring are crucial for target engagement. The highly optimized lead compound, 74a, which incorporates a more complex cyclobutanol scaffold, demonstrates sub-micromolar potency.[4]

Signaling Pathway and Experimental Workflow

TRPV3 Signaling Pathway in Keratinocytes

Activation of the TRPV3 channel in keratinocytes leads to an influx of calcium ions (Ca²⁺). This increase in intracellular calcium triggers a signaling cascade involving the activation of downstream effectors, ultimately leading to the release of pro-inflammatory mediators and the sensation of pain and itch. The following diagram illustrates a simplified representation of this pathway.

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_antagonist TRPV3 TRPV3 Channel Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Stimuli Heat / Chemical Agonist Stimuli->TRPV3 Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca2_influx->Downstream Response Cellular Response (e.g., Cytokine Release, Pain Sensation) Downstream->Response Analog This compound Analog Analog->TRPV3 Inhibition

TRPV3 signaling and inhibition by pyridine analogs.
Experimental Workflow: In Vitro TRPV3 Antagonist Assay

The inhibitory activity of the compounds is typically assessed using a cell-based calcium influx assay. This involves cells engineered to express the human TRPV3 channel, which are then loaded with a calcium-sensitive fluorescent dye. The workflow for such an experiment is outlined below.

Experimental_Workflow start Start cell_culture Culture hTRPV3-expressing HEK293 cells start->cell_culture dye_loading Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading compound_incubation Incubate cells with This compound analogs at various concentrations dye_loading->compound_incubation agonist_addition Stimulate cells with a TRPV3 agonist (e.g., 2-APB or heat) compound_incubation->agonist_addition fluorescence_measurement Measure changes in intracellular Ca²⁺ via fluorescence agonist_addition->fluorescence_measurement data_analysis Analyze data to determine IC50 values fluorescence_measurement->data_analysis end End data_analysis->end

Workflow for an in vitro TRPV3 antagonist assay.

Experimental Protocols

Cell Culture and Maintenance

Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPV3 channel are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

Intracellular Calcium Influx Assay
  • Cell Plating: Seed the hTRPV3-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well and incubate for 24-48 hours.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-5 µM), in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the wells and add 100 µL of the loading buffer to each well. Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the assay buffer. A typical starting concentration range is from 100 µM down to 1 nM.

  • Compound Incubation: After the dye loading incubation, wash the cells twice with 100 µL of assay buffer. Then, add 90 µL of the appropriate concentration of the test compound to each well and incubate for 10-20 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FlexStation or FLIPR). Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4). Record a baseline fluorescence for 10-20 seconds. Then, add 10 µL of a TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) at a final concentration of 100 µM) to each well to stimulate the channel. Continue to record the fluorescence intensity for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the influx of intracellular calcium. The inhibitory effect of the compounds is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control (e.g., 0.5% DMSO). The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

The (pyridin-2-yl)methanol scaffold represents a promising starting point for the development of novel TRPV3 antagonists. The available data on structural analogs of this compound indicate that the potency of these compounds as TRPV3 inhibitors is highly dependent on the substitution pattern of the pyridine ring, with electron-withdrawing groups at the 3 and 5 positions generally leading to increased activity. While direct experimental data for this compound is currently limited, its structural features suggest it is a viable candidate for further investigation as a TRPV3 modulator. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other related compounds, which could ultimately lead to the development of new therapeutic agents for the treatment of pain, itch, and inflammatory skin conditions.

References

A Comparative Performance Analysis of (3-Bromo-5-chloropyridin-2-yl)methanol and Other Halogenated Pyridinylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. Pyridinylmethanol derivatives, a class of heterocyclic compounds, are widely utilized as key intermediates in the pharmaceutical and agrochemical industries. Their performance, particularly in terms of synthetic accessibility and reactivity, dictates their utility in complex molecular architectures. This guide provides an objective comparison of the performance of (3-Bromo-5-chloropyridin-2-yl)methanol with other halogenated pyridinylmethanols, supported by available experimental data on their synthesis.

Synthetic Accessibility: A Comparative Overview

The synthesis of halogenated pyridinylmethanols often involves multi-step processes, starting from simpler pyridine derivatives. The overall yield of these synthetic routes is a primary metric for performance and cost-effectiveness. Below is a summary of synthetic yields for various halogenated pyridine intermediates, which are precursors to the corresponding pyridinylmethanols.

CompoundStarting MaterialKey ReagentsReported Yield (%)
2-Amino-5-bromo-3-chloropyridine (precursor to this compound)2-Amino-3-chloropyridineN-Bromosuccinimide (NBS)Not explicitly reported, but bromination of similar aminopyridines can be efficient.
5-Bromo-2,4-dichloropyridine2-Amino-4-chloropyridineN-Bromosuccinimide, Sodium Nitrite, Cuprous Chloride59% (over two steps)[1]
2-Amino-3,5-dichloropyridine2-Amino-5-chloropyridineN-Chlorosuccinimide (NCS)70.5%[2][3]
5-Bromo-2-chloropyrimidine2-HydroxypyrimidineHydrobromic acid, Hydrogen peroxide, Phosphorus oxychlorideup to 99.4%[4]

Note: The yield for the direct precursor to this compound is inferred based on general bromination reactions. The subsequent conversion of the amino group to a hydroxyl group via diazotization, followed by reduction of the resulting aldehyde or carboxylic acid, would add further steps and affect the overall yield.

Experimental Protocols for Precursor Synthesis

The following are detailed methodologies for the synthesis of key halogenated pyridine intermediates.

Synthesis of 5-Bromo-2,4-dichloropyridine[1]

Step 1: Bromination of 2-Amino-4-chloropyridine

  • Materials: 2-Amino-4-chloropyridine, N-Bromosuccinimide (NBS), Dichloromethane.

  • Procedure: 2-Amino-4-chloropyridine (5 kg) is dissolved in dichloromethane (50 L) and cooled to 0°C. N-Bromosuccinimide (7.65 kg) is added slowly in batches. The reaction mixture is stirred for 30 minutes. After reaction completion (monitored by TLC), the solvent is removed by rotary evaporation. The crude product is dissolved in ethyl acetate, washed with 1 mol/L hydrochloric acid, and then the pH is adjusted with a base before extraction with ethyl acetate. The combined organic phases are washed with brine, dried over sodium sulfate, and concentrated to yield 2-amino-5-bromo-4-chloropyridine (7 kg, 87% yield).

Step 2: Diazotization and Chlorination

  • Materials: 2-Amino-5-bromo-4-chloropyridine, Concentrated Hydrochloric Acid, Sodium Nitrite, Cuprous Chloride.

  • Procedure: The product from Step 1 (1 kg) is dissolved in concentrated hydrochloric acid (20 L) at -30°C. Sodium nitrite (830 g) is added slowly in batches. The reaction is maintained at -30°C for 1 hour. Cuprous chloride is then added, and the temperature is raised to room temperature. After reaction completion (monitored by TLC), the mixture is neutralized with sodium hydroxide and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The final product, 5-bromo-2,4-dichloropyridine, is purified by column chromatography (750 g, 68% yield).

Synthesis of 2-Amino-3,5-dichloropyridine[2][3]
  • Materials: 2-Amino-5-chloropyridine, N-Chlorosuccinimide (NCS), Dimethylformamide (DMF), Methanol.

  • Procedure: To a 10 L three-necked round-bottomed flask, a solvent mixture of DMF and methanol (2.5:1 v/v, 5500 mL) is added. 2-Amino-5-chloropyridine (2560.8 g) is added, followed by the sequential addition of N-chlorosuccinimide (6118.4 g). The reaction mixture is heated to 45°C and stirred for 2.5 hours. Upon completion, the solvent is distilled off under reduced pressure. The crude product is recrystallized from ethanol to yield pure 2-amino-3,5-dichloropyridine with a reported yield of 70.5% and a purity of 98.2% (GC).

Reactivity and Performance Considerations

The performance of a pyridinylmethanol derivative in a synthetic context is largely determined by the reactivity of its functional groups. For this compound, the key reactive sites are the hydroxymethyl group and the halogen substituents on the pyridine ring.

  • Hydroxymethyl Group: The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization, such as in the formation of esters, amides, or for use in coupling reactions. It can also be converted to a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution.

  • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms on the pyridine ring are susceptible to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. The relative reactivity of halogens in these reactions is typically I > Br > Cl. This differential reactivity can, in principle, allow for selective functionalization at the 3-position (bromo) over the 5-position (chloro) under carefully controlled conditions. The electron-withdrawing nature of the halogens also influences the overall reactivity of the pyridine ring.

Logical Relationship of Synthetic Pathways

The synthesis of halogenated pyridinylmethanols generally follows a logical progression from a substituted pyridine precursor. The diagram below illustrates a generalized workflow.

G Generalized Synthetic Workflow for Halogenated Pyridinylmethanols Start Substituted Pyridine (e.g., Aminopyridine) Halogenation Halogenation (e.g., Bromination, Chlorination) Start->Halogenation Intermediate Halogenated Pyridine Intermediate (e.g., Halo-aminopyridine) Halogenation->Intermediate Functionalization Functional Group Transformation (e.g., Diazotization, Reduction) Intermediate->Functionalization Product Halogenated Pyridinylmethanol Functionalization->Product

Caption: A simplified diagram illustrating the general synthetic sequence for preparing halogenated pyridinylmethanols.

Signaling Pathway and Experimental Workflow Diagrams

While no specific signaling pathways involving this compound have been documented, pyridinyl-containing molecules are known to interact with various biological targets. The following diagram illustrates a hypothetical experimental workflow for evaluating the biological activity of a novel pyridinylmethanol derivative.

G Experimental Workflow for Biological Activity Screening cluster_synthesis Synthesis and Purification cluster_screening Biological Screening cluster_evaluation In Vivo Evaluation Synthesis Synthesis of Pyridinylmethanol Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization TargetBinding Target Binding Assay (e.g., Kinase Assay) Characterization->TargetBinding CellBased Cell-Based Assay (e.g., Proliferation Assay) TargetBinding->CellBased AnimalModel Animal Model Studies (e.g., Xenograft Model) CellBased->AnimalModel Toxicity Toxicity Studies AnimalModel->Toxicity

Caption: A flowchart depicting a typical experimental workflow for the synthesis and biological evaluation of a novel pyridinylmethanol derivative.

References

A Comparative Guide to (Pyridin-2-yl)methanol Derivatives as TRPV3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Pyridin-2-yl)methanol derivatives as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target in pain and inflammation research. The structure-activity relationship (SAR) of these compounds is explored through quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Structure-Activity Relationship of (Pyridin-2-yl)methanol Derivatives

The following table summarizes the structure-activity relationship of a series of (Pyridin-2-yl)methanol derivatives as TRPV3 antagonists. The data highlights the impact of substitutions on the pyridinyl and cyclobutanol moieties on the inhibitory activity, measured as the half-maximal inhibitory concentration (IC50).

CompoundR1R2R3StereochemistryhTRPV3 IC50 (µM)
5a (Lead) HHHRacemic1.2
8 MeHHRacemic0.83
10 H4-CF3HRacemic0.28
11 H5-CF3HRacemic0.45
12 H6-CF3HRacemic>40
13 HH4-FRacemic0.9
14 HH4-ClRacemic0.8
15 HH4-BrRacemic0.7
16 HH4-CNRacemic1.3
17 HH4-MeRacemic1.8
18 HH4-CF3Racemic0.3
74a Me4-CF3H(S, cis)0.38

Experimental Protocols

In Vitro Cellular Assay for TRPV3 Antagonism (FLIPR-Based Calcium Influx Assay)

This protocol details the methodology for assessing the antagonist activity of test compounds on the human TRPV3 channel expressed in HEK293 cells using a Fluorometric Imaging Plate Reader (FLIPR).

1. Cell Culture and Plating:

  • Maintain HEK293 cells stably expressing human TRPV3 in appropriate culture medium supplemented with antibiotics for selection.
  • 24 hours prior to the assay, seed the cells into black-walled, clear-bottomed 384-well microplates at a density of 7,500 cells per well in 50 µL of culture medium.
  • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

  • On the day of the assay, prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit reagent) in Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Probenecid (at a final concentration of 2.5 mM) may be included to prevent dye leakage from the cells.
  • Remove the culture medium from the cell plates and add 80 µL of the dye loading buffer to each well.
  • Incubate the plates for 1 hour at 37°C and 5% CO2 to allow for dye loading.

3. Compound Addition and Incubation (Antagonist Mode):

  • Prepare serial dilutions of the test compounds in an appropriate vehicle (e.g., DMSO) and then dilute further into the assay buffer.
  • Using the FLIPR instrument, add 10 µL of the diluted compound solutions to the respective wells of the cell plate.
  • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the TRPV3 channels.

4. Agonist Addition and Fluorescence Reading:

  • Prepare a solution of a TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) in the assay buffer at a concentration that elicits a sub-maximal response (EC80).
  • The FLIPR instrument adds 10 µL of the agonist solution to each well to stimulate TRPV3 channel opening and subsequent calcium influx.
  • Immediately following agonist addition, the instrument measures the change in fluorescence intensity over a period of 60 seconds (excitation: 470-495 nm; emission: 515-575 nm).

5. Data Analysis:

  • The antagonist activity is determined by the reduction in the fluorescence signal in the presence of the test compound compared to the control wells (agonist only).
  • Calculate the percentage of inhibition for each compound concentration.
  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

TRPV3_Signaling_Pathway Agonist TRPV3 Agonist (e.g., Heat, 2-APB) TRPV3 TRPV3 Channel Agonist->TRPV3 Activates Ca2_influx Ca²⁺ Influx TRPV3->Ca2_influx Mediates TGFa TGF-α Release Ca2_influx->TGFa EGFR EGFR PI3K PI3K EGFR->PI3K Activates TGFa->EGFR Activates NFkB NF-κB PI3K->NFkB Activates Proliferation Keratinocyte Proliferation NFkB->Proliferation Promotes

Caption: TRPV3 signaling pathway in keratinocytes.

Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Single Concentration FLIPR Assay start->primary_screen hit_identification Hit Identification: >% Threshold Inhibition primary_screen->hit_identification dose_response Dose-Response: IC50 Determination hit_identification->dose_response Active inactive Inactive Compounds hit_identification->inactive Inactive sar_analysis SAR Analysis dose_response->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for screening TRPV3 antagonists.

Safety Operating Guide

Essential Safety and Operational Guide for Handling (3-Bromo-5-chloropyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (3-Bromo-5-chloropyridin-2-yl)methanol (CAS No. 1227599-26-9).[1] Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1227599-26-9[1]

  • Molecular Formula: C₆H₅BrClNO[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The GHS pictogram associated with these hazards is GHS07, indicating a health hazard.[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4]Prevents skin contact, which can cause irritation.[1][3] Nitrile gloves are a good general-use option for a wide variety of solvents and some acids and bases.[5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or inadequate ventilation.[3][6]Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][6]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]

  • Designate a specific area for handling the compound to contain potential spills.[6]

2. Donning Personal Protective Equipment:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Compound:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.[6]

  • Avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools.[7]

  • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated place.[7]

4. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][8] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][9]

  • Spill Management: For small spills, use absorbent pads to wipe up the liquid. The spill area should then be cleaned thoroughly. Place waste in a sealed plastic bag for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.[10]

Disposal Plan

Waste material must be disposed of in accordance with national and local regulations.

  • Leave chemicals in their original containers. Do not mix with other waste.

  • Dispose of contents and container to an approved waste disposal plant.

  • Handle uncleaned containers as you would the product itself.

  • Alternatively, a specialized chemical waste management company can be contracted for the collection, transportation, and disposal of the chemical waste.

PPE_Selection_Workflow Personal Protective Equipment Selection for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Safe Handling Start Start: Handling this compound Hazards Identify Hazards: - Skin Irritation (H315) - Serious Eye Irritation (H319) - Respiratory Irritation (H335) - Harmful if Swallowed (H302) Start->Hazards SkinProtection Skin Contact Potential? Hazards->SkinProtection WearGloves Wear Nitrile/Neoprene Gloves and Lab Coat SkinProtection->WearGloves Yes NoGloves No Gloves Needed (Not Recommended) SkinProtection->NoGloves No EyeProtection Eye Splash Potential? WearGoggles Wear Chemical Safety Goggles/ Face Shield EyeProtection->WearGoggles Yes NoGoggles No Eye Protection (Not Recommended) EyeProtection->NoGoggles No InhalationProtection Inhalation of Dust/Vapors? UseVentilation Use Fume Hood/ Adequate Ventilation InhalationProtection->UseVentilation Yes NoVentilation No Special Ventilation (Not Recommended) InhalationProtection->NoVentilation No WearGloves->EyeProtection WearGoggles->InhalationProtection Proceed Proceed with Handling UseVentilation->Proceed NoGloves->EyeProtection NoGoggles->InhalationProtection NoVentilation->Proceed

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.